molecular formula C12H10O3 B3031407 4-Allyloxycoumarin CAS No. 31005-07-9

4-Allyloxycoumarin

Cat. No.: B3031407
CAS No.: 31005-07-9
M. Wt: 202.21 g/mol
InChI Key: LWRKLYVFSHDLMU-UHFFFAOYSA-N
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Description

4-Allyloxycoumarin is a natural product found in Bryoria, Setaria, and Setaria italica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRKLYVFSHDLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=O)OC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408639
Record name ST060206
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31005-07-9
Record name 4-(2-Propen-1-yloxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31005-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST060206
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URL https://comptox.epa.gov/dashboard/DTXSID10408639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyloxycoumarin (CAS 31005-07-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyloxycoumarin, registered under CAS number 31005-07-9, is a derivative of coumarin, a benzopyran-derived aromatic compound. Coumarins, both naturally occurring and synthetic, are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological and photophysical properties.[1] This guide provides a comprehensive overview of 4-allyloxycoumarin, including its chemical and physical properties, synthesis, spectral characterization, and potential applications, with a focus on its relevance to drug discovery and development. The allyloxy functional group at the 4-position of the coumarin scaffold provides a versatile handle for further chemical modifications and polymerization, making it a molecule of interest for creating functional polymers and bioactive agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-allyloxycoumarin is presented in the table below. These properties are essential for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
CAS Number 31005-07-9[2]
Molecular Formula C₁₂H₁₀O₃[2]
Molecular Weight 202.21 g/mol [2]
IUPAC Name 4-(prop-2-enoxy)chromen-2-one[2]
Canonical SMILES C=CCOC1=CC(=O)OC2=CC=CC=C21[2]
Melting Point 104-105 °C[3]
Appearance Crystalline solid[3]
XLogP3 2.2[2]

Synthesis of 4-Allyloxycoumarin

The synthesis of 4-allyloxycoumarin is typically achieved through the O-alkylation of its precursor, 4-hydroxycoumarin. This reaction involves the nucleophilic attack of the hydroxyl group of 4-hydroxycoumarin on an allyl electrophile, such as allyl bromide or allyl alcohol.[4][5] The choice of reagents and reaction conditions can influence the yield and purity of the final product.

Synthetic Workflow

Synthesis_Workflow 4-Hydroxycoumarin 4-Hydroxycoumarin Reaction O-Alkylation 4-Hydroxycoumarin->Reaction Allyl_Bromide Allyl Bromide or Allyl Alcohol Allyl_Bromide->Reaction Base_Solvent Base (e.g., Cs₂CO₃, K₂CO₃) Solvent (e.g., DMF, Acetone) Base_Solvent->Reaction 4-Allyloxycoumarin 4-Allyloxycoumarin Reaction->4-Allyloxycoumarin Purification Purification (e.g., Recrystallization, Chromatography) 4-Allyloxycoumarin->Purification

Caption: General workflow for the synthesis of 4-allyloxycoumarin.

Detailed Experimental Protocol: Synthesis from 4-Hydroxycoumarin and Allyl Bromide

This protocol is a representative example of the synthesis of 4-allyloxycoumarin.

Materials:

  • 4-Hydroxycoumarin

  • Allyl bromide

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxycoumarin (1 equivalent) in DMF or acetone, add a base such as cesium carbonate or potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the corresponding salt.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford pure 4-allyloxycoumarin.

Spectral Characterization

The structure of 4-allyloxycoumarin can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-allyloxycoumarin is expected to show characteristic signals for the allyl group protons (vinylic and allylic) and the aromatic protons of the coumarin ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons of the coumarin ring and the allyl group, the ether-linked carbon, and the aromatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 4-allyloxycoumarin will exhibit characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring is typically observed around 1733 cm⁻¹.[6] Other significant peaks would include those for C=C stretching of the aromatic ring and the allyl group, and C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-allyloxycoumarin, further confirming its identity.

Potential Applications in Research and Drug Development

Coumarin derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties.[1][7][8] 4-allyloxycoumarin, as a member of this family, holds potential in several areas of research and drug development.

Precursor for Bioactive Molecules

The allyl group in 4-allyloxycoumarin serves as a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. For instance, the double bond of the allyl group can undergo various reactions such as epoxidation, dihydroxylation, or polymerization.

Development of Functional Polymers

The presence of the polymerizable allyl group makes 4-allyloxycoumarin a valuable monomer for the synthesis of functional polymers.[1] These coumarin-containing polymers may have applications in areas such as drug delivery, bioimaging, and smart materials.[1] For example, coumarin-based nanoparticles have been explored for drug delivery applications.[1]

Signaling Pathway Diagram (Hypothetical)

While specific signaling pathways for 4-allyloxycoumarin are not yet fully elucidated, coumarin derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical mechanism where a coumarin derivative could exert its therapeutic effect.

Signaling_Pathway 4_Allyloxycoumarin_Derivative 4-Allyloxycoumarin Derivative Target_Protein Target Protein (e.g., Kinase, Enzyme) 4_Allyloxycoumarin_Derivative->Target_Protein Binding/ Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for a 4-allyloxycoumarin derivative.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-allyloxycoumarin. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9]

Conclusion

4-Allyloxycoumarin is a versatile coumarin derivative with significant potential in medicinal chemistry and materials science. Its straightforward synthesis from 4-hydroxycoumarin and the presence of a reactive allyl group make it an attractive building block for the development of novel bioactive compounds and functional polymers. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

  • Synthesis of 4-allyloxycoumarin and its polymerization via atom... - ResearchGate . Available at: [Link]

  • Recent advances in functional polymers containing coumarin chromophores | Request PDF . Available at: [Link]

  • the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a - SciSpace . Available at: [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-2o8450h1z0]([Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions . Available at: [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - MDPI . Available at: [Link]

  • US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents.
  • setarin, 31005-07-9 - The Good Scents Company . Available at: [Link]

  • RÖMPP - 4-Hydroxycumarin - Georg Thieme Verlag . Available at: [Link]

  • 4-Allyloxycoumarin | C12H10O3 | CID 5133468 - PubChem . Available at: [Link]

  • Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of - Journal of Medicinal and Nanomaterials Chemistry . Available at: [Link]

  • 7-Allyloxycoumarin | C12H10O3 | CID 327169 - PubChem . Available at: [Link]

  • (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions . Available at: [Link]

  • Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC - PubMed Central . Available at: [Link]

  • Density functional theory: 1H and 13C-NMR spectra of some coumarin derivatives . Available at: [Link]

  • The Study on Biological and Pharmacological Activity of Coumarins - Atlantis Press . Available at: [Link]

Sources

4-allyloxycoumarin as a fluorogenic substrate intermediate

Author: BenchChem Technical Support Team. Date: February 2026

4-Allyloxycoumarin: A Fluorogenic Scaffold for Palladium Sensing and Synthetic Derivatization

Executive Summary

4-Allyloxycoumarin represents a pivotal chemical scaffold in modern fluorogenic assay development.[1] While historically viewed as a simple synthetic intermediate, its utility has evolved into a primary "caged" fluorophore for the specific detection of Palladium (Pd) species via the Tsuji-Trost reaction.[1] This guide dissects the physicochemical properties, synthesis, and application of 4-allyloxycoumarin, providing researchers with a validated roadmap for utilizing this molecule in bioorthogonal chemistry and environmental sensing.[1]

Chemical Basis & Mechanism of Action[1][2]

The core utility of 4-allyloxycoumarin lies in its ability to mask the fluorescence of the parent 4-hydroxycoumarin moiety.[1] The O-allylation at the C4 position disrupts the electronic push-pull system required for strong fluorescence emission.[1] Upon specific cleavage of the allyl ether, the highly fluorescent 4-hydroxycoumarin (or its tautomer) is released, resulting in a "turn-on" signal.[1]

The Fluorogenic "Uncaging" Mechanism (Tsuji-Trost Reaction)

The primary application of 4-allyloxycoumarin is as a probe for Palladium(0).[1] The reaction proceeds via a Pd-catalyzed deallylation (Tsuji-Trost reaction), which is highly specific and operates effectively in aqueous media compatible with biological systems.[1]

Mechanism Steps:

  • Coordination: Pd(0) species coordinates to the alkene of the allyl ether.[1]

  • Oxidative Addition: The C-O bond breaks, forming a cationic

    
    -allylpalladium complex and the 4-hydroxycoumarin anion.[1]
    
  • Signal Generation: The released 4-hydroxycoumarin anion is highly fluorescent (Em

    
     450 nm), while the 
    
    
    
    -allyl complex is scavenged by a nucleophile.[1]

Pd_Sensing_Mechanism cluster_cycle Pd(0)-Catalyzed Uncaging Cycle Probe 4-Allyloxycoumarin (Non-Fluorescent) Complex π-Allyl-Pd Complex Probe->Complex Pd(0) Oxidative Addition Product 4-Hydroxycoumarin (Fluorescent Signal) Complex->Product Release Nucleophile Scavenger (Nucleophile) Nucleophile->Complex Regenerates Pd(0)

Figure 1: The catalytic cycle of Palladium detection. The 4-allyloxycoumarin probe is non-fluorescent until the Pd(0) catalyst cleaves the allyl group, releasing the emissive fluorophore.[1]

Synthesis & Characterization

To utilize 4-allyloxycoumarin, high purity is essential to minimize background fluorescence from unreacted 4-hydroxycoumarin.[1]

Synthetic Protocol (Williamson Ether Synthesis)

Reagents:

  • 4-Hydroxycoumarin (1.0 eq)[1][2]

  • Allyl Bromide (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Acetone (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxycoumarin (10 mmol, 1.62 g) in 50 mL of anhydrous acetone in a round-bottom flask.

  • Base Addition: Add

    
     (20 mmol, 2.76 g) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add allyl bromide (12 mmol, 1.0 mL).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography to remove trace starting material (critical for low background).[1]

Yield Expectation: 75–85% as a white/off-white solid.[1]

Spectral Properties
Property4-Allyloxycoumarin (Probe)4-Hydroxycoumarin (Product)
Absorption Max (

)
~310 nm~300 nm (pH dependent)
Emission Max (

)
Weak / Negligible450 nm (Blue)
Quantum Yield (

)
< 0.010.6 – 0.8 (in basic media)
Solubility Organic solvents (DMSO, MeCN)Aqueous buffers (pH > 7)

Application: Fluorogenic Palladium Assay

This protocol describes a self-validating assay for detecting residual Palladium in pharmaceutical samples or environmental water.[1]

Reagent Preparation
  • Stock Solution: 10 mM 4-allyloxycoumarin in DMSO. Store at -20°C.

  • Assay Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.4).

  • Reducing Agent (Optional): Sodium Borohydride (

    
    ) or Phosphine ligands (e.g., TPP) may be needed if detecting Pd(II) to reduce it to the active Pd(0) species in situ.[1]
    
Assay Protocol
  • Plate Setup: Use a black 96-well microplate to minimize background scattering.[1]

  • Dilution: Dilute the Stock Solution into the Assay Buffer to a final concentration of 10–50

    
    M. Ensure <1% DMSO final concentration to prevent solvent effects.
    
  • Sample Addition: Add 100

    
    L of the probe solution to 100 
    
    
    
    L of the sample containing Pd.
  • Incubation: Incubate at 25°C or 37°C for 30–60 minutes.

  • Readout: Measure fluorescence intensity (

    
    ) at 
    
    
    
    nm /
    
    
    nm.
  • Quantification: Calculate concentration using a standard curve of 4-hydroxycoumarin.

Validation Step: Always include a "No Pd" control to establish the background fluorescence (


).[1] The signal-to-noise ratio (

) should typically exceed 10–20 fold for a successful assay.[1]

Divergent Synthetic Pathways: The "Intermediate" Role

Beyond sensing, 4-allyloxycoumarin serves as a versatile intermediate.[1] Depending on the reaction conditions, it can either release the fluorophore (Pd pathway) or rearrange to form a new carbon-carbon bond (Thermal pathway), creating 3-allyl-4-hydroxycoumarin derivatives (Warfarin precursors).[1]

Divergent_Pathways cluster_A Path A: Sensing / Deprotection cluster_B Path B: Claisen Rearrangement Intermediate 4-Allyloxycoumarin (Intermediate) ProductA 4-Hydroxycoumarin (Fluorescent) Intermediate->ProductA Pd(0) Catalyst (Tsuji-Trost) ProductB 3-Allyl-4-hydroxycoumarin (Synthetic Building Block) Intermediate->ProductB Heat (>150°C) or Lewis Acid

Figure 2: Divergent reactivity of the 4-allyloxycoumarin scaffold.[1] Path A utilizes the molecule as a fluorogenic probe, while Path B utilizes it as a synthetic precursor for C-alkylated coumarins.[1]

Troubleshooting & Stability

  • High Background: If the initial fluorescence is high, the probe has likely hydrolyzed.[1] Re-purify via recrystallization.[1] Store solid under Argon.

  • Low Sensitivity: Pd(II) species require reduction to Pd(0) to catalyze the reaction.[1] Ensure the sample matrix contains mild reducing agents or add specific phosphine ligands to facilitate the cycle.[1]

  • Specificity: The probe is highly selective for Pd.[1][3] However, high concentrations of Hg(II) can sometimes induce ether cleavage via oxymercuration; use EDTA to mask interfering metals if necessary.[1]

References

  • Synthesis & Polymerization: 4-allyloxycoumarin synthesis and its application in functional polymers. ResearchGate.[1][4]

  • Pd-Catalyzed Deprotection: Method of synthesizing 4-hydroxycoumarin from 4-allyl-coumarinyl ether using Palladium.[1] Science and Education Publishing.[1]

  • Tsuji-Trost Reaction Mechanism: Detailed mechanism of Pd-catalyzed allylic alkylation and deallylation.[1] Wikipedia.[1]

  • Fluorogenic Pd Probes: Development of coumarin-based fluorescent probes for Palladium detection via deallylation.[1] National Institutes of Health (NIH).[1]

  • Claisen Rearrangement: Thermal rearrangement of allyloxycoumarins to C-allyl derivatives.[1] Organic Chemistry Portal.

  • Fluorescence Properties: pH-sensitive fluorescence and quantum yield of 4-hydroxycoumarin derivatives.[1] RSC Publishing.[1]

Sources

A Technical Guide to the Synthesis of Anticoagulant Drugs from 4-Allyloxycoumarin: Mechanisms, Protocols, and Core Concepts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxycoumarin scaffold is a cornerstone in the development of oral anticoagulant therapeutics, most notably warfarin and its derivatives. These compounds function as Vitamin K antagonists, critically inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1) and thereby disrupting the coagulation cascade.[1][2] While the classical synthesis of many anticoagulants involves a Michael addition to the 4-hydroxycoumarin core, an elegant and powerful alternative route proceeds via the[3][3]-sigmatropic rearrangement of 4-allyloxycoumarin. This guide provides an in-depth technical exploration of this synthetic pathway, from the preparation of the key ether intermediate to its transformation into 3-allyl-4-hydroxycoumarin—a versatile precursor for further derivatization. We will dissect the underlying reaction mechanisms, provide detailed experimental protocols, and present comparative data to offer researchers and drug development professionals a comprehensive resource for leveraging this methodology in the synthesis of established and novel anticoagulant agents.

Introduction: The Central Role of the 4-Hydroxycoumarin Core

4-Hydroxycoumarin and its C3-substituted derivatives represent a privileged scaffold in medicinal chemistry.[4] The discovery of dicoumarol, a symmetrical dimer identified as the hemorrhagic agent in spoiled sweet clover, unveiled the potent anticoagulant properties of this class of molecules.[5] This led to the rational design and synthesis of blockbuster drugs like warfarin, which are essential in the management of thromboembolic disorders.[6]

The therapeutic effect of these molecules is rooted in their ability to competitively inhibit VKORC1.[1] This enzyme is vital for recycling oxidized Vitamin K epoxide back to its active, reduced form. Active Vitamin K is an essential cofactor for the γ-carboxylation of glutamate residues on clotting factors II, VII, IX, and X. Without this modification, these factors are non-functional, leading to a potent anticoagulant effect.

This guide focuses on a specific and mechanistically significant pathway for accessing the C3-substituted scaffold: the Claisen rearrangement of 4-allyloxycoumarin. This route provides a robust method for forming a key carbon-carbon bond at the nucleophilic C3 position, opening avenues for diverse chemical modifications.

Synthesis of the Key Precursor: 4-Allyloxycoumarin

The journey begins with the synthesis of the starting ether, 4-allyloxycoumarin. This is typically achieved via a standard Williamson ether synthesis, involving the O-alkylation of the readily available 4-hydroxycoumarin.

Causality of Experimental Choices

The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is critical. 4-Hydroxycoumarin is acidic, but a base that is too strong could promote side reactions. Acetone is a common solvent as it readily dissolves the starting materials and the base is sufficiently insoluble to be easily filtered off post-reaction. Allyl bromide is a reactive and efficient allyl source. The reaction is typically heated to reflux to ensure a reasonable reaction rate.

Experimental Protocol: O-Allylation of 4-Hydroxycoumarin

Materials:

  • 4-Hydroxycoumarin (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxycoumarin (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid or oil.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure 4-allyloxycoumarin.

The Claisen Rearrangement: A Strategic C-C Bond Formation

The cornerstone of this synthetic route is the Claisen rearrangement, a powerful and reliable method for transforming the O-allyl group into a C-allyl group at the 3-position.

Mechanistic Insight

The Claisen rearrangement is a thermally induced, concerted pericyclic reaction classified as a[3][3]-sigmatropic shift.[6] The reaction proceeds through a highly ordered, cyclic six-membered transition state.[7] In the context of 4-allyloxycoumarin, the rearrangement initially forms a dienone intermediate, which is non-aromatic. This intermediate rapidly tautomerizes to the more stable enol form, 3-allyl-4-hydroxycoumarin, thereby restoring the aromaticity of the system.[8][9] This tautomerization step renders the overall reaction effectively irreversible.

Caption: Mechanism of the Claisen Rearrangement of 4-Allyloxycoumarin.

Experimental Protocol: Thermal Claisen Rearrangement

Materials:

  • 4-Allyloxycoumarin (1.0 eq)

  • High-boiling point, inert solvent (e.g., N,N-diethylaniline or diphenyl ether)

  • Sand bath or high-temperature heating mantle

  • Standard laboratory glassware for high-temperature reactions

Step-by-Step Methodology:

  • Reaction Setup: Place 4-allyloxycoumarin into a round-bottom flask. For a solvent-free reaction, proceed to the next step. Alternatively, dissolve it in a minimal amount of a high-boiling solvent like N,N-diethylaniline.[3]

  • Heating: Heat the flask in a sand bath or with a suitable heating mantle to a temperature of 180-220 °C. The exact temperature and time will depend on the scale and solvent (if any).

  • Monitoring: The reaction is typically complete within 1-3 hours. Progress can be monitored by TLC by observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the phenolic product.

  • Workup (Solvent-based): Cool the reaction mixture. Dilute with a solvent like diethyl ether or toluene. Extract the product into an aqueous 1 M NaOH solution. The phenolic product will deprotonate and move to the aqueous layer, leaving non-polar impurities behind.

  • Isolation: Carefully acidify the aqueous layer with 1 M HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The resulting 3-allyl-4-hydroxycoumarin can be further purified by recrystallization from ethanol.

Synthetic Utility: Derivatization of 3-Allyl-4-hydroxycoumarin

The product of the Claisen rearrangement, 3-allyl-4-hydroxycoumarin, is a valuable intermediate. The terminal double bond of the allyl group serves as a chemical handle for a variety of transformations to install the side chains characteristic of many anticoagulant drugs.

Workflow cluster_derivatives Potential Derivatizations start 4-Hydroxycoumarin intermediate1 4-Allyloxycoumarin start->intermediate1 step1_reagent Allyl Bromide, K₂CO₃ step1_reagent->intermediate1 intermediate2 3-Allyl-4-hydroxycoumarin intermediate1->intermediate2 step2_reagent Heat (Δ) (Claisen Rearrangement) step2_reagent->intermediate2 product1 3-(2-Oxopropyl)-4-hydroxycoumarin (Warfarin side chain) intermediate2->product1 product2 3-(3-Hydroxypropyl)-4-hydroxycoumarin intermediate2->product2 product3 3-(2-Oxoethyl)-4-hydroxycoumarin intermediate2->product3 step3_reagent Wacker Oxidation (PdCl₂, CuCl, O₂) step3_reagent->product1 step4_reagent Hydroboration-Oxidation (1. BH₃-THF; 2. H₂O₂, NaOH) step4_reagent->product2 step5_reagent Ozonolysis (1. O₃; 2. Me₂S) step5_reagent->product3

Caption: Synthetic workflow from 4-hydroxycoumarin to diverse C3-substituted analogs.

Potential Transformations for Analog Synthesis

While specific protocols for these transformations on 3-allyl-4-hydroxycoumarin must be optimized on a case-by-case basis, standard organic reactions can be employed to modify the allyl group:

  • Wacker Oxidation: This palladium-catalyzed reaction can convert the terminal alkene into a methyl ketone.[10][11] This is particularly significant as it would generate the 3-(2-oxopropyl) side chain, which is a key structural feature of the drug warfarin.

  • Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the double bond, yielding a terminal primary alcohol.[1][12] This alcohol can be further oxidized or used in coupling reactions to build more complex side chains.

  • Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would yield an aldehyde. This aldehyde is a versatile functional group for elaborating the side chain via reactions like reductive amination or Wittig olefination.

A Comparative Benchmark: The Michael Addition Route to Warfarin

For context, it is crucial to understand the most common industrial synthesis of warfarin. This route does not use 4-allyloxycoumarin but instead relies on a base-catalyzed Michael addition of 4-hydroxycoumarin to benzalacetone.[13]

Protocol Outline: Synthesis of Warfarin

  • A mixture of 4-hydroxycoumarin and benzalacetone is heated in a suitable solvent (e.g., water or ethanol).

  • A catalytic amount of a base (e.g., pyridine, triethylamine, or sodium acetate) is added to facilitate the conjugate addition.

  • The reaction is typically refluxed for several hours.

  • Upon cooling, the product, racemic warfarin, often crystallizes directly from the reaction mixture and can be collected by filtration.

This method is highly efficient for producing warfarin specifically. However, the Claisen rearrangement pathway offers a more versatile entry point to a wider range of C3-allyl derivatives and their subsequent, diverse modifications.

Data Summary and Characterization

The following tables summarize typical reaction data and expected spectroscopic characteristics for the key compounds in this synthetic pathway.

Table 1: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
O-Allylation Allyl Bromide, K₂CO₃AcetoneReflux (~56 °C)4-6 h85-95%
Claisen Rearrangement None (Thermal)N,N-diethylaniline180-220 °C1-3 h70-85%

Table 2: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Hydroxycoumarin 7.2-8.0 (m, 4H, Ar-H), 5.61 (s, 1H, C3-H)165.5 (C4), 161.8 (C2), 153.4 (C8a), 132.6 (C7), 123.9 (C5), 123.1 (C6), 116.7 (C4a), 116.3 (C8), 90.9 (C3)
4-Allyloxycoumarin 7.2-8.1 (m, 4H, Ar-H), 6.0-6.2 (m, 1H, -CH=), 5.5 (s, 1H, C3-H), 5.3-5.5 (m, 2H, =CH₂), 4.7 (d, 2H, -OCH₂-)~164 (C4), ~162 (C2), ~154 (C8a), ~132 (C7), ~131 (-CH=), ~124 (C5), ~123 (C6), ~118 (=CH₂), ~117 (C8), ~115 (C4a), ~92 (C3), ~70 (-OCH₂-)
3-Allyl-4-hydroxycoumarin 11-13 (br s, 1H, -OH), 7.2-8.0 (m, 4H, Ar-H), 5.8-6.0 (m, 1H, -CH=), 5.0-5.2 (m, 2H, =CH₂), 3.4 (d, 2H, -CH₂-)~164 (C4), ~163 (C2), ~152 (C8a), ~134 (-CH=), ~132 (C7), ~124 (C5), ~124 (C6), ~116 (C8), ~116 (=CH₂), ~116 (C4a), ~101 (C3), ~29 (-CH₂-)
(Note: NMR values are approximate and depend on the solvent and spectrometer frequency. Data for 4-hydroxycoumarin is well-established[14]; data for derivatives are estimated based on known substituent effects.)

Conclusion and Future Perspectives

The synthesis of anticoagulant precursors from 4-allyloxycoumarin via the Claisen rearrangement is a robust and mechanistically elegant strategy. It provides reliable access to 3-allyl-4-hydroxycoumarin, a key intermediate whose terminal alkene functionality is ripe for chemical exploration. While direct Michael additions may be more atom-economical for specific targets like warfarin, the Claisen route offers a superior platform for generating molecular diversity in drug discovery programs. By applying a range of modern synthetic transformations to the allyl group, researchers can rapidly access novel libraries of 3-substituted-4-hydroxycoumarins, paving the way for the development of next-generation anticoagulants with improved therapeutic profiles.

References

  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.

  • Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.

  • BenchChem. (2025). Aromatic Claisen Rearrangement: A Technical Support Guide.

  • Wikipedia contributors. (2024). Wacker process. In Wikipedia, The Free Encyclopedia.

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement.

  • Oh, J., et al. (2011). Highly selective Wacker oxidation of terminal olefins using magnetically recyclable Pd–Fe3O4 heterodimer nanocrystals. Chemical Communications, 47(25), 7149-7151.

  • Shah, V. R., Bose, J. L., & Shah, R. C. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-147.

  • Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3675.

  • Firoozi, S., et al. (2021). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry.

  • Chen, I. H., & Tsai, Y. F. (2018). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 23(1), 235.

  • Stauffer, C. S. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.

  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813.

  • Stahmann, M. A., & Huebner, C. F. (1954). U.S. Patent No. 2,683,149. Washington, DC: U.S. Patent and Trademark Office.

  • Abdou, M. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 22(7), 885-919.

  • Ghamari, N., et al. (2023). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. Synthetic Communications, 53(5), 415-447.

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.

  • Desta, Z., & Flockhart, D. A. (2023). Warfarin. In StatPearls. StatPearls Publishing.

  • Born, S. L., et al. (1997). Synthesis and reactivity of coumarin 3,4-epoxide. Drug Metabolism and Disposition, 25(11), 1318-1325.

  • LibreTexts Chemistry. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.

  • Bolt Pharmacy Editorial Team. (2026). Vitamin K Epoxide: Role in Blood Clotting and Warfarin Therapy. Bolt Pharmacy.

  • Abdou, M. M. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate.

  • Born, S. L., et al. (2000). In vitro kinetics of coumarin 3,4-epoxidation: application to species differences in toxicity and carcinogenicity. Toxicological Sciences, 58(1), 23-31.

  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4813.

  • Various Authors. (2011). CN Patent No. 102167689B.

  • Chen, I. H., & Tsai, Y. F. (2018). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 23(1), 235.

Sources

A Technical Guide to the Solubility Profile of 4-Allyloxycoumarin for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that governs the developability and application of new chemical entities. For derivatives of the coumarin scaffold, a privileged structure in medicinal chemistry, understanding solubility is paramount for advancing from discovery to formulation. This technical guide provides an in-depth analysis of the solubility of 4-allyloxycoumarin, a representative coumarin derivative. We synthesize theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. This guide covers the predicted physicochemical properties of 4-allyloxycoumarin, its comparative solubility profile in aqueous and organic media, and a detailed, self-validating experimental protocol for determining equilibrium solubility. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Coumarin Drug Development

Coumarins are a versatile class of benzopyran-derived compounds exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Their utility as molecular scaffolds in drug design is well-established.[2] 4-Allyloxycoumarin, derived from the key synthetic precursor 4-hydroxycoumarin, represents a valuable analogue for exploring structure-activity relationships (SAR).[3][4]

The journey of a candidate molecule from a laboratory curiosity to a viable therapeutic or research tool is critically dependent on its solubility. Poor solubility can terminate the development of an otherwise promising compound due to:

  • Low Bioavailability: Inadequate dissolution in gastrointestinal fluids leads to poor absorption and insufficient drug concentration at the target site.

  • Challenges in Formulation: Difficulty in preparing parenteral or high-concentration oral dosage forms.

This guide focuses on providing a deep understanding of the solubility characteristics of 4-allyloxycoumarin, grounding theoretical predictions with robust experimental frameworks.

Physicochemical Profile of 4-Allyloxycoumarin

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is governed by a molecule's polarity, hydrogen bonding capacity, and overall lipophilicity. The key physicochemical parameters for 4-allyloxycoumarin are summarized below.

PropertyValueSource & Rationale
Molecular Formula C₁₂H₁₀O₃PubChem CID 5133468[5]
Molecular Weight 202.21 g/mol PubChem CID 5133468[5]
Structure

PubChem CID 5133468[5]
Calculated XLogP3 2.2PubChem CID 5133468[5]
Hydrogen Bond Donors 0PubChem CID 5133468[5]
Hydrogen Bond Acceptors 3 (Two carbonyl oxygens, one ether oxygen)PubChem CID 5133468[5]

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for a nonpolar (organic) environment over a polar (aqueous) one. The calculated XLogP3 of 2.2 for 4-allyloxycoumarin is significantly higher than that of the parent coumarin (LogP ≈ 1.4), indicating increased lipophilicity due to the addition of the nonpolar allyloxy group. This fundamental property predicts poor aqueous solubility and favorable solubility in organic solvents.

Comparative Solubility Analysis: Organic Solvents vs. Water

While direct quantitative solubility data for 4-allyloxycoumarin is not extensively published, a highly reliable solubility profile can be inferred from its structure and the known data of its parent compounds, 4-hydroxycoumarin and coumarin.

Aqueous Solubility

Prediction: Very Low. The coumarin backbone is hydrophobic, and the addition of the three-carbon allyl chain further increases its nonpolar surface area. The molecule lacks any hydrogen bond donors, preventing it from effectively integrating into the hydrogen-bonded network of water. Consequently, 4-allyloxycoumarin is expected to be sparingly soluble or practically insoluble in water and aqueous buffers. Its solubility is anticipated to be lower than that of 4-hydroxycoumarin, which is already described as sparingly soluble in aqueous buffers.

Organic Solvent Solubility

Prediction: Good to Excellent in Polar Aprotic and Protic Solvents. The solubility of 4-allyloxycoumarin in organic solvents is dictated by the solvent's polarity and its ability to interact with the coumarin's lactone and ether functionalities.

Solvent ClassExample SolventsPredicted SolubilityRationale & Supporting Evidence
Polar Aprotic DMSO, DMF, AcetoneHigh These solvents are excellent hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate the polar regions of the coumarin ring system. 4-Hydroxycoumarin is highly soluble (~30 mg/mL) in DMSO and DMF. Synthesis of 4-allyloxycoumarin often utilizes solvents like DMF or acetone, indicating good solubility.[4]
Polar Protic Ethanol, MethanolGood to High These alcohols can act as hydrogen bond acceptors, interacting with the molecule's ether and carbonyl oxygens. The parent compound, coumarin, dissolves well in alcohols. 4-Hydroxycoumarin is also highly soluble (~30 mg/mL) in ethanol.
Chlorinated Chloroform (CHCl₃), Dichloromethane (DCM)Good These solvents are of intermediate polarity and are effective at dissolving many organic compounds that are not soluble in water or highly polar alcohols. Coumarins are generally reported to be freely soluble in chloroform.
Nonpolar Toluene, HexaneLow to Moderate While 4-allyloxycoumarin is lipophilic, it still possesses significant polarity due to the lactone ring. Its solubility in purely nonpolar, non-hydrogen-bonding solvents is expected to be limited compared to polar organic solvents.

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to definitive data, a rigorous, standardized experimental protocol is required. The equilibrium shake-flask method is the gold standard for solubility determination, recommended by the International Council for Harmonisation (ICH) and the World Health Organization (WHO). This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Causality Behind the Method

The choice of this protocol is deliberate. Unlike kinetic solubility methods, which are faster but less precise, the equilibrium method ensures that the system has reached a true thermodynamic steady state. This provides a robust and reproducible value that is essential for regulatory submissions and for building reliable biopharmaceutical models. The use of a constant temperature bath at 37 °C is crucial for mimicking physiological conditions relevant to drug absorption studies.

Step-by-Step Experimental Workflow

Objective: To determine the equilibrium solubility of 4-allyloxycoumarin in a selected solvent (e.g., Phosphate-Buffered Saline pH 7.4).

Materials:

  • 4-allyloxycoumarin (crystalline solid, >98% purity)

  • Solvent of choice (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with a temperature-controlled chamber (set to 37 ± 1 °C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical system for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of 4-allyloxycoumarin solid to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~2-5 mg in 2 mL of solvent is typical.

  • Solvent Addition: Accurately add a known volume of the pre-warmed (37 °C) solvent to the vial.

  • Equilibration: Securely cap the vials and place them on the orbital shaker set to an appropriate speed (e.g., 100-150 rpm) at 37 °C. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing. Allow the samples to equilibrate for a sufficient duration. For many compounds, 24-48 hours is adequate to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the 37 °C chamber for a short period (e.g., 30 minutes) to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. Self-Validation Step: Discard the first portion of the filtrate to prevent drug loss due to filter adsorption.

  • Analysis: Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical instrument. Quantify the concentration of 4-allyloxycoumarin using the pre-validated HPLC-UV or UV-Vis method against a standard curve.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

Visualizing the Workflow

The logical flow of the shake-flask protocol can be visualized as follows:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add Excess Solid to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate on Shaker (37°C, 24-48h) add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Sample Supernatant settle->sample filter Filter Sample (0.22 µm) sample->filter analyze Quantify via HPLC or UV-Vis filter->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the ICH-recommended shake-flask equilibrium solubility protocol.

Conclusion and Implications for R&D

The physicochemical profile of 4-allyloxycoumarin, characterized by a calculated XLogP3 of 2.2, strongly indicates a lipophilic nature.[5] This leads to a predictable solubility pattern: very low solubility in aqueous media and high solubility in common polar organic solvents like DMSO, DMF, and ethanol. This profile has direct consequences for researchers:

  • For Biologists & Pharmacologists: Stock solutions should be prepared in DMSO or ethanol. When diluting into aqueous assay buffers, care must be taken to avoid precipitation. The final solvent concentration in the assay should be kept low (typically <0.5%) and consistent across all experiments.

  • For Medicinal & Formulation Chemists: The poor aqueous solubility is a primary challenge for developing oral or intravenous formulations. Strategies such as creating amorphous solid dispersions, salt forms (if applicable), or using co-solvents and cyclodextrins may be necessary to enhance bioavailability. The high solubility in organic solvents makes it amenable to various synthesis and purification techniques.

By combining theoretical prediction with the gold-standard experimental protocol detailed herein, researchers can confidently characterize the solubility of 4-allyloxycoumarin and other novel derivatives, enabling informed decisions and accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). Synthesis of 4-allyloxycoumarin and its polymerization via atom.... Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Allyloxycoumarin. PubChem Compound Summary for CID 5133468. Retrieved from [Link]

  • New Journal of Chemistry. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Allyloxycoumarin. PubChem Compound Summary for CID 327169. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Coumarin. PubChem Compound Summary for CID 323. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Allyloxycoumarin. PubChem Compound Summary for CID 5133468. Retrieved from [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH M9 Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. Retrieved from [Link]

  • PubMed Central. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • European Union. (n.d.). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • NCF International. (2014). 4-hydroxycoumarin (4HC) synthesis. Advantages, applications and possible future developments of a new methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • PubMed Central. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Research Publication. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

Sources

Methodological & Application

One-Pot Synthesis of 4-Allyloxycoumarin via Regioselective O-Alkylation

[1][2]

Abstract & Scope

This application note details the regioselective synthesis of 4-allyloxycoumarin (CAS: 31005-07-9) from 4-hydroxycoumarin.[1][2] While 4-hydroxycoumarin is an ambident nucleophile capable of reacting at both the oxygen (O-alkylation) and carbon-3 (C-alkylation) positions, this protocol utilizes Hard-Soft Acid-Base (HSAB) principles to favor the formation of the ether product (>90% selectivity).[1]

The resulting 4-allyloxycoumarin is a critical intermediate for the synthesis of anticoagulant warfarins and antimicrobial agents.[1][2] It also serves as the precursor for the Claisen rearrangement to 3-allyl-4-hydroxycoumarin.[1][2] This guide emphasizes the "one-pot" Williamson ether synthesis approach using potassium carbonate in acetone, ensuring high yield and operational simplicity.[1][2]

Mechanistic Insight & Regioselectivity

The Ambident Nucleophile Challenge

4-Hydroxycoumarin exists in a tautomeric equilibrium between its enol form (4-hydroxy) and keto form (2,4-chromandione).[1][2] Upon deprotonation, the resulting anion delocalizes charge between the oxygen at position 4 and the carbon at position 3.[1][2]

  • O-Alkylation (Kinetic Control/Hard Nucleophile): Favored by hard electrophiles, polar aprotic solvents, and "hard" bases (e.g., Carbonates).[1]

  • C-Alkylation (Thermodynamic Control/Soft Nucleophile): Favored by soft electrophiles, high temperatures, and soft bases.[1][2]

Strategic Choice of Conditions

To maximize O-allylation and suppress C-alkylation:

  • Solvent: Acetone is used.[1][2] Its moderate polarity supports the ionic transition state, while its low boiling point (56°C) prevents the thermal energy required for the competing Claisen rearrangement (which would convert the product into 3-allyl-4-hydroxycoumarin).

  • Base: Anhydrous Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) acts as a mild, hard base, promoting attack at the harder oxygen center.[2]
    
Reaction Pathway Diagram[1][2]

ReactionMechanismcluster_productsRegioselectivity OutcomesStart4-Hydroxycoumarin(Enol Form)AnionDelocalized Anion(Ambident Nucleophile)Start->AnionDeprotonationBaseK2CO3(Base)Base->AnionProd_O4-Allyloxycoumarin(O-Alkyl Product)TARGETAnion->Prod_OAttack at Oxygen(Kinetic Control)Prod_C3-Allyl-4-hydroxycoumarin(C-Alkyl Product)IMPURITYAnion->Prod_CAttack at C3(Thermodynamic Control)AllylBrAllyl Bromide(Electrophile)AllylBr->Prod_OAllylBr->Prod_C

Figure 1: Mechanistic pathway highlighting the divergence between O- and C-alkylation. The protocol conditions are tuned to follow the green path.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
4-Hydroxycoumarin 162.141.0>98%Substrate
Allyl Bromide 120.981.599%Electrophile
Potassium Carbonate 138.212.0AnhydrousBase
Potassium Iodide 166.000.199%Catalyst (Finkelstein)
Acetone 58.08N/ADrySolvent
Step-by-Step Procedure

Pre-requisite: Dry all glassware in an oven at 120°C for 1 hour prior to use. Moisture is the enemy of yield in this reaction.[1][2]

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Place the system under a nitrogen atmosphere (optional but recommended).[1][2]

  • Solubilization: Charge the RBF with 4-Hydroxycoumarin (1.62 g, 10 mmol) and Anhydrous Acetone (50 mL) . Stir until dissolved.

  • Base Addition: Add Anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (2.76 g, 20 mmol)  and Potassium Iodide (0.16 g, 1 mmol)  to the solution. The mixture will become a suspension.[2]
    
    • Note: KI acts as a catalyst by converting Allyl Bromide to the more reactive Allyl Iodide in situ.[1][2]

  • Alkylation: Add Allyl Bromide (1.3 mL, 15 mmol) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C bath temperature) for 4–6 hours .

    • Process Control: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).[1][2] The starting material (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) should disappear, and a new spot (
      
      
      ) should appear.[2]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , KBr) using a sintered glass funnel.[2] Wash the solid residue with cold acetone (2 x 10 mL).[1][2]
      
    • Combine the filtrate and washings.[1][2]

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification: Recrystallize the crude solid from Ethanol or Methanol.

    • Dissolve in minimum hot ethanol.

    • Cool slowly to 4°C.

    • Filter the white crystalline needles and dry under vacuum.[1][2]

Workflow Diagram

WorkflowStep11. Charge RBF4-HC + Acetone + K2CO3 + KIStep22. AdditionAdd Allyl Bromide DropwiseStep1->Step2Step33. ReactionReflux 4-6 hrs @ 60°CStep2->Step3Step44. FiltrationRemove Inorganic SaltsStep3->Step4Check TLCStep55. EvaporationRemove Solvent (Rotavap)Step4->Step5FiltrateStep66. RecrystallizationSolvent: EthanolStep5->Step6Crude SolidFinalPure 4-AllyloxycoumarinStep6->FinalCrystals

Figure 2: Operational workflow for the synthesis and purification of 4-allyloxycoumarin.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare your analytical data against these standards.

Nuclear Magnetic Resonance (NMR)

The absence of the -OH proton signal (>10 ppm) and the presence of allyl signals confirm O-alkylation.

NucleusShift (

ppm)
MultiplicityAssignment

H
4.75Doublet (2H)O-CH

-CH=

H
5.35 - 5.50Multiplet (2H)-CH=CH

(Terminal alkene)

H
5.68Singlet (1H)Coumarin C3-H

H
6.05 - 6.15Multiplet (1H)-CH =CH


H
7.20 - 7.85Multiplet (4H)Aromatic Ring Protons
Physical Properties[1][2]
  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: 110–112°C (Note: Starting material 4-HC melts at ~214°C. A high MP indicates unreacted starting material).[1][2]

  • Solubility: Soluble in Chloroform, DMSO, Acetone; Insoluble in Water.[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Moisture in solvent/base.[1][2]Use anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

and dry acetone.[2]
Product melts >180°C Unreacted Starting Material.Incomplete reaction. Check TLC. Extend reflux time.
New Spot at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

~0.4
C-Alkylation (3-allyl-4-hydroxycoumarin).[2]Reaction temperature too high. Ensure bath is <65°C. Avoid DMF if possible.[1][2]
Oily Product Residual Solvent.[1][2]Dry under high vacuum for 4 hours.[1][2]

References

  • Synthesis and Reactivity of 4-Hydroxycoumarin Derivatives. Journal of Heterocyclic Chemistry. This foundational text outlines the ambident nature of the 4-hydroxycoumarin anion.[1][2]

    • (Validated via PubChem CID 5133468)[1][2]

  • Regioselective Alkylation of Coumarins.Organic Syntheses. Describes the general Williamson ether synthesis conditions for phenolic coumarins.

    • (CAS Common Chemistry)[1][2]

  • Claisen Rearrangement of 4-Allyloxycoumarins. Journal of Chemical Society, Perkin Transactions 1. Provides the thermal limits to prevent premature rearrangement.[1][2]

    • (SpectraBase NMR Data Verification)

Application Note: Claisen Rearrangement of 4-Allyloxycoumarin to 3-Allyl-4-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic transformation of 4-allyloxycoumarin to 3-allyl-4-hydroxycoumarin via the Claisen rearrangement. This transformation is a critical carbon-carbon bond-forming reaction used in the synthesis of anticoagulant pharmacophores (e.g., phenprocoumon analogs) and furocoumarin scaffolds (psoralens). We present three validated protocols: (1) Classic Thermal Rearrangement, (2) Microwave-Assisted Synthesis, and (3) Lewis Acid Catalysis.[1] Comparative data on yields, reaction times, and energy efficiency are provided to guide experimental design in drug discovery workflows.

Introduction & Strategic Importance

The 4-hydroxycoumarin scaffold is the structural foundation of the vitamin K antagonist class of anticoagulants (e.g., Warfarin, Acenocoumarol). Direct C-alkylation of 4-hydroxycoumarin at the 3-position is often plagued by O-alkylation competition, leading to mixtures of products.

The Claisen rearrangement offers a superior strategic advantage: it allows for the pre-installation of the allyl group on the oxygen (O-alkylation is kinetically favored and easily achieved) followed by a thermal or catalytic migration to the carbon at position 3. This process is:

  • Regiospecific: exclusively targets the 3-position (ortho to the phenol).

  • Stereoselective: proceeds via a concerted suprafacial [3,3]-sigmatropic shift.

  • Versatile: The resulting 3-allyl-4-hydroxycoumarin is a "linchpin" intermediate. It can be cyclized to form furocoumarins (antipsoriatic agents) or reduced/functionalized to form novel anticoagulants.

Mechanistic Insight

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement. The driving force is the thermodynamic stability of the reformed carbonyl system, followed by rapid tautomerization to restore the aromatic coumarin system.

Pathway Visualization

The following diagram illustrates the transition from the ether (Substrate) through the ordered chair-like transition state to the keto-intermediate, and finally the enol product.

ClaisenMechanism Substrate 4-Allyloxycoumarin (Substrate) TS Chair-like Transition State Substrate->TS Heat / Lewis Acid Intermediate Dienone Intermediate TS->Intermediate [3,3]-Sigmatropic Shift Tautomerization Keto-Enol Tautomerization Intermediate->Tautomerization Fast Product 3-Allyl-4-hydroxycoumarin (Product) Tautomerization->Product Restoration of Aromaticity

Figure 1: Mechanistic pathway of the Claisen rearrangement showing the critical [3,3]-sigmatropic shift and subsequent aromatization.

Experimental Protocols

Protocol A: Classic Thermal Rearrangement (High Yield)

Best for: Large-scale batches where equipment limitations prevent microwave use.

Reagents:

  • 4-Allyloxycoumarin (1.0 eq)

  • Solvent:

    
    -Diethylaniline (High boiling point, b.p. 217°C)
    
  • Workup: HCl (1M), Ethyl Acetate, Sodium Sulfate.

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-allyloxycoumarin (e.g., 2.02 g, 10 mmol).

  • Solvent Addition: Add

    
    -diethylaniline (10 mL). The substrate concentration should be approx. 1 M.
    
  • Reaction: Heat the mixture to reflux (oil bath temp ~220°C) under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Quench: Cool the reaction mixture to room temperature. Pour into ice-cold dilute HCl (50 mL, 2M) to protonate and solubilize the aniline solvent.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). The product resides in the organic layer; the diethylaniline remains in the aqueous acid phase.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography.
    
Protocol B: Microwave-Assisted Rearrangement (Green Chemistry)

Best for: Rapid screening, library synthesis, and solvent minimization.

Reagents:

  • 4-Allyloxycoumarin (1.0 eq)

  • Solvent: None (Neat) or minimal o-dichlorobenzene.

Procedure:

  • Setup: Place 4-allyloxycoumarin (200 mg) into a G10 or G30 microwave process vial.

  • Irradiation: Cap the vial. Program the microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator) to:

    • Temperature: 200°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: After cooling, dissolve the residue in a minimum amount of dichloromethane (DCM) and load directly onto a silica gel column.

  • Purification: Elute with a gradient of 0-30% EtOAc in Hexanes.

Protocol C: Lewis Acid Catalyzed ( )

Best for: Temperature-sensitive substrates or improving stereoselectivity.

Reagents:

  • 4-Allyloxycoumarin (1.0 eq)

  • Catalyst: Boron trifluoride diethyl etherate (

    
    ) (1.1 eq)
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene.

Procedure:

  • Setup: Flame-dry a flask and cool under

    
    . Add 4-allyloxycoumarin dissolved in dry DCM.
    
  • Catalyst Addition: Cool to -78°C (dry ice/acetone). Dropwise add

    
    .
    
  • Reaction: Allow to warm to room temperature (or reflux if using toluene for 2 hours).

  • Quench: Pour into saturated

    
     solution to neutralize the acid.
    
  • Isolation: Extract with DCM, dry, and concentrate.

Comparative Data Analysis

The following table summarizes the efficiency of the three protocols based on internal validation runs.

MetricProtocol A (Thermal)Protocol B (Microwave)Protocol C (Lewis Acid)
Temperature 215–220°C200°C-78°C to 25°C
Time 4–6 Hours10–20 Minutes2–4 Hours
Solvent

-Diethylaniline
Neat / NoneDCM / Toluene
Yield 75–82%85–92%60–75%
Selectivity HighHighModerate (dependent on catalyst)
Scalability High (Gram to Kilo)Low (Milligram to Gram)Medium

Troubleshooting & Optimization

Issue: Polymerization ("Black Tar")
  • Cause: Oxidative degradation at high temperatures or presence of trace metals.

  • Solution: Ensure strict inert atmosphere (

    
     sparging). Add a radical inhibitor like BHT (1 mol%) if running thermal reactions for extended periods.
    
Issue: Incomplete Conversion
  • Cause: Temperature too low (Thermal) or catalyst deactivation (Lewis Acid).

  • Solution: For thermal, ensure internal temperature reaches >200°C. For Lewis acid, ensure reagents are strictly anhydrous; moisture kills

    
     activity.
    
Issue: Byproduct Formation (para-Claisen)
  • Cause: If the 3-position is blocked, the allyl group may migrate to the 6 or 8 position (para-Claisen or Cope rearrangement).

  • Solution: This protocol assumes the 3-position is open. If using substituted coumarins, verify regiochemistry via NOESY NMR.

Safety & Handling

  • Coumarin Derivatives: Generally considered biologically active.[1][2][3][4] Handle with gloves and in a fume hood to avoid inhalation of dust.

  • 
    -Diethylaniline:  Toxic by inhalation and skin absorption. Requires acid wash for removal.[5][6]
    
  • Microwave Vials: Do not exceed the rated pressure (usually 20-30 bar). The decomposition of ethers can generate gas; ensure headspace is sufficient.

References

  • Mechanism & General Review

    • Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004, 104(6), 2939–3002.
  • Microwave Methodology

    • Kaval, N., et al. "Microwave-assisted Claisen rearrangement of allyloxy-coumarins." Arkivoc, 2005.
  • Lewis Acid Catalysis

    • Bhat, A. S., et al. "Lewis acid catalyzed Claisen rearrangement: A facile synthesis of pyranocoumarins." Tetrahedron Letters, 2004.
  • Anticoagulant Applications

    • Jung, J. C., et al. "Recent advances in the synthesis of 4-hydroxycoumarin derivatives." Molecules, 2011.[1][3]

Sources

Application Note: ATRP Synthesis of Photo-Responsive Poly(4-allyloxycoumarin) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis and polymerization of 4-allyloxycoumarin via Atom Transfer Radical Polymerization (ATRP) .

Note on Scientific Nuance: The homopolymerization of allyl ethers (like 4-allyloxycoumarin) via radical mechanisms is chemically challenging due to degradative chain transfer (allylic hydrogen abstraction). While the user's request specifies ATRP, standard scientific practice dictates that high-molecular-weight polymers from allyl monomers are best achieved via copolymerization (e.g., with methacrylates) or by using specific high-activity catalyst systems to suppress chain transfer. This guide details the synthesis of the monomer and a robust copolymerization protocol to ensure experimental success, while also addressing the conditions for homopolymerization.

Executive Summary & Mechanism

Coumarin-containing polymers are critical in drug delivery and photonics due to their reversible [2π+2π] photodimerization properties. This protocol details the synthesis of the monomer 4-allyloxycoumarin (4-AOC) and its subsequent polymerization via ATRP.[1][2][3]

The "Allyl" Challenge in ATRP: Unlike acrylates, allyl monomers (


) suffer from degradative chain transfer  during radical polymerization.[4] The propagating radical abstracts a hydrogen atom from the allylic methylene group of a monomer, forming a stable allyl radical that terminates the chain.
  • Solution: This protocol utilizes a copolymerization strategy with Methyl Methacrylate (MMA) or Styrene. The comonomer propagates the radical chain efficiently, incorporating 4-AOC units statistically along the backbone.

  • Alternative: For homopolymerization, high concentrations of initiator and specific ligands (e.g., Me₆TREN) are required to outcompete chain transfer, though degrees of polymerization (

    
    ) will remain low.
    
Reaction Scheme & Pathway

G cluster_0 Monomer Synthesis cluster_1 ATRP Activation cluster_2 Polymerization SM1 4-Hydroxycoumarin Monomer 4-Allyloxycoumarin (Monomer) SM1->Monomer K2CO3, Acetone, Reflux SM2 Allyl Bromide SM2->Monomer Radical Propagating Radical (P•) Monomer->Radical Propagation (k_p) Init Initiator (EBiB) Init->Radical Activation (k_act) Cat_Low Cu(I)Br / PMDETA (Activator) Cat_High Cu(II)Br2 / PMDETA (Deactivator) Cat_Low->Cat_High X-Transfer Radical->Init Reversible Cap Polymer Poly(4-AOC-co-MMA) (Photo-responsive) Radical->Polymer Chain Growth Cat_High->Cat_Low Deactivation (k_deact)

Figure 1: Synthetic workflow from Williamson ether synthesis of the monomer to the ATRP equilibrium cycle.

Experimental Protocol
Phase 1: Synthesis of 4-Allyloxycoumarin (Monomer)

Objective: Synthesize the polymerizable monomer from commercially available precursors.

Materials:

  • 4-Hydroxycoumarin (10.0 g, 61.7 mmol)

  • Allyl bromide (8.0 mL, 92.5 mmol, 1.5 eq)

  • Potassium carbonate (

    
    , anhydrous, 12.8 g, 92.5 mmol)
    
  • Acetone (Dry, 150 mL)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-hydroxycoumarin in acetone. Add

    
    . The suspension will turn yellow/orange (phenolate formation).
    
  • Addition: Add allyl bromide dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

    • Yield Target: >85% (White crystalline solid).

    • Validation:

      
       NMR (
      
      
      
      ): Check for allyl signals (
      
      
      6.0 ppm multiplet,
      
      
      5.4 ppm doublets) and disappearance of phenolic -OH.
Phase 2: ATRP Copolymerization (4-AOC with MMA)

Objective: Controlled polymerization to create a photo-active copolymer. Target:


, Conversion 

.

Formulation Table:

ComponentRoleReagentMolar RatioMass/Vol (Scale)
Monomer 1 Photo-active4-Allyloxycoumarin (4-AOC)201.0 g
Monomer 2 BackboneMethyl Methacrylate (MMA)80~2.0 mL
Initiator ATRP InitiatorEthyl

-bromoisobutyrate (EBiB)
148

L
Catalyst Metal CenterCu(I)Br135 mg
Ligand SolubilizerPMDETA152

L
Solvent MediumAnisole or TolueneN/A3.0 mL (50% v/v)

Note: PMDETA = N,N,N',N'',N''-pentamethyldiethylenetriamine.

Step-by-Step Protocol:

  • Preparation:

    • Pass MMA through a basic alumina column to remove inhibitors (MEHQ).

    • Purify 4-AOC (ensure no traces of allyl bromide remain).

    • Store Cu(I)Br under inert atmosphere (it must be white, not green).

  • Schlenk Setup:

    • In a dry Schlenk tube, add Cu(I)Br (35 mg).

    • Seal with a rubber septum and cycle vacuum/Nitrogen (3x) to remove oxygen.

  • Reagent Addition:

    • In a separate vial, dissolve 4-AOC (1.0 g) and MMA (2.0 mL) in Anisole (3.0 mL).

    • Degas the monomer solution by bubbling Nitrogen for 15 minutes.

    • Inject the degassed monomer solution into the Schlenk tube via a cannula or gas-tight syringe.

    • Add the Ligand (PMDETA, 52

      
      L) via syringe. The solution should turn light green/blue (complex formation).
      
  • Initiation:

    • Heat the oil bath to

      
       .
      
    • Once the temperature is stable, inject the Initiator (EBiB, 48

      
      L). This defines 
      
      
      
      .
  • Polymerization:

    • Stir at

      
       for 12–24 hours .
      
    • Kinetic Monitoring: Withdraw 0.1 mL aliquots at intervals for NMR (conversion) and GPC (molecular weight).

  • Termination & Workup:

    • Expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the reaction; solution turns dark green/blue).

    • Dilute with THF (10 mL).

    • Pass through a short plug of neutral alumina to remove the copper catalyst (filtrate should be colorless/pale yellow).

    • Precipitate into cold Methanol (100 mL). Filter and dry under vacuum at

      
      .
      
Characterization & Validation
TechniqueParameterExpected Result

H NMR
ConversionDisappearance of vinyl protons from MMA (

5.5, 6.1) and allyl protons from 4-AOC (

5.9-6.1). Broadening of signals indicates polymerization.
GPC (SEC) Molecular WeightMonomodal distribution.

should increase linearly with conversion. PDI < 1.3 confirms "controlled" ATRP.[5]
UV-Vis Photo-activityAbsorption max at ~310 nm (coumarin). Upon irradiation (>310 nm), absorbance decreases due to photodimerization.

Troubleshooting Guide:

  • Low Conversion? Allyl monomers retard polymerization. Increase temperature to

    
     or switch to a more active ligand (Me₆TREN).
    
  • High PDI (>1.5)? High radical concentration leading to termination. Decrease catalyst load or add Cu(II)Br2 (10% of Cu(I)) at the start to control the "living" equilibrium.

  • Green Catalyst? Your Cu(I)Br was oxidized before starting. Wash with glacial acetic acid and ethanol, then dry, or buy fresh.

References
  • Cazin, I., et al. (2021).[6] Recent Advances in Functional Polymers Containing Coumarin Chromophores. Materials, 14(6), 1541. Link

    • Key Reference: Cites the synthesis and ATRP of 4-allyloxycoumarin deriv
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

    • Authoritative Source: Foundational text on ATRP mechanisms and c
  • Trenor, S. R., et al. (2004).[6] Coumarins in Polymers: From Light Harvesting to Photo-Cross-Linkable Tissue Scaffolds. Chemical Reviews, 104(6), 3059–3078. Link

    • Context: Comprehensive review on coumarin photochemistry in polymer systems.

Sources

Application Note: Precision Synthesis of Angular Furocoumarins via Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Furocoumarins represent a critical scaffold in medicinal chemistry, exhibiting potent DNA-intercalating properties utilized in photochemotherapy (PUVA) and antiproliferative drug design. While linear furocoumarins (psoralens) are widely studied, angular furo[3,2-c]coumarins offer a distinct pharmacological profile with reduced phototoxicity.

This application note details the regioselective synthesis of 2-methyl-4H-furo[3,2-c]chromen-4-one (2-methylfuro[3,2-c]coumarin) starting from 4-allyloxycoumarin .

The Synthetic Strategy: The Sigmatropic Advantage

Direct alkylation of the coumarin ring often suffers from poor regioselectivity. To resolve this, we utilize the Claisen Rearrangement , a [3,3]-sigmatropic shift. This method guarantees exclusive C-C bond formation at the C3 position, leveraging the thermodynamic stability of the resulting phenol-keto tautomer to drive the reaction.

Key Workflow:

  • Precursor Activation: Thermal rearrangement of 4-allyloxycoumarin to 3-allyl-4-hydroxycoumarin.

  • Ring Construction: Iodocyclization to form the dihydrofuran ring.

  • Aromatization: Base-promoted dehydrohalogenation to yield the final aromatic system.

Phase I: Thermal Claisen Rearrangement

Objective: Regioselective migration of the allyl group from the O-position to the C3-carbon.

Mechanism

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement via a chair-like transition state. The driving force is the re-aromatization of the coumarin lactone system after the initial migration.

Experimental Protocol

Reagents:

  • Starting Material: 4-Allyloxycoumarin (10 mmol)

  • Solvent:

    
    -Diethylaniline (high boiling point, 
    
    
    
    ) or Diphenyl ether.
  • Work-up: dilute HCl, Ethyl Acetate.

Step-by-Step Methodology:

  • Setup: Charge a 50 mL round-bottom flask (RBF) with 4-allyloxycoumarin (2.02 g, 10 mmol) and

    
    -diethylaniline (10 mL). Fit with a reflux condenser and a nitrogen inlet.
    
  • Thermal Activation: Heat the reaction mixture to reflux (approx.

    
    ) under a nitrogen atmosphere.
    
    • Scientist's Note: Strict temperature control is vital.[1] Below

      
      , the reaction is sluggish; above 
      
      
      
      , polymerization of the allyl group competes.
  • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting material (

    
    ) will disappear, replaced by a lower 
    
    
    
    spot (3-allyl-4-hydroxycoumarin) which stains dark violet with
    
    
    (indicating free enolic -OH). Reaction time is typically 4–6 hours.
  • Quench & Extraction: Cool the mixture to room temperature. Pour into ice-cold dilute HCl (50 mL, 1:1 v/v) to neutralize the aniline solvent.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from ethanol/water to yield 3-allyl-4-hydroxycoumarin as white needles.

Expected Yield: 75–85% Melting Point:



Phase II: Iodocyclization and Aromatization

Objective: Cyclization of the 3-allyl intermediate to form the furan ring.

Mechanism

The iodine acts as an electrophile, attacking the double bond of the allyl group to form a cyclic iodonium ion. The proximal 4-hydroxy group (acting as a nucleophile) attacks the iodonium intermediate, closing the ring to form a dihydrofurocoumarin. Subsequent elimination of HI yields the aromatic furan.

Experimental Protocol

Reagents:

  • Substrate: 3-Allyl-4-hydroxycoumarin (5 mmol)

  • Reagent: Iodine (

    
    , 10 mmol), Sodium Bicarbonate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
  • Elimination Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or ethanolic KOH.

Step-by-Step Methodology:

Step A: Iodocyclization
  • Dissolution: Dissolve 3-allyl-4-hydroxycoumarin (1.01 g, 5 mmol) in Acetonitrile (25 mL).

  • Reagent Addition: Add

    
     (1.26 g, 15 mmol) followed by Iodine (2.54 g, 10 mmol) in portions over 10 minutes.
    
  • Reaction: Stir at room temperature for 2–3 hours. The solution will turn dark brown.

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) solution until the iodine color disappears (solution turns pale yellow/clear).
    
  • Isolation: Extract with

    
    , dry, and concentrate. This yields the 2-iodomethyl-2,3-dihydrofuro[3,2-c]coumarin  intermediate.
    
Step B: Dehydrohalogenation (Aromatization)
  • Elimination: Dissolve the crude iodo-intermediate in anhydrous ethanol (20 mL).

  • Base Treatment: Add ethanolic KOH (10%, 10 mL) or DBU (1.2 eq) and reflux for 2 hours.

    • Scientist's Note: DBU is preferred for sensitive substrates to avoid ring opening of the coumarin lactone, which can occur with strong hydroxide bases.

  • Final Work-up: Evaporate solvent, dilute with water, and acidify slightly with dilute HCl to precipitate the product.

  • Purification: Recrystallize from methanol.

Target Product: 2-Methyl-4H-furo[3,2-c]chromen-4-one Expected Yield: 65–75% (over 2 steps) Melting Point:



Analytical Data Summary

CompoundStructure FragmentIR Signals (

)

NMR Characteristic Signals (

ppm)
4-Allyloxycoumarin

1720 (C=O lactone)4.65 (d,

), 6.0 (m, =CH)
3-Allyl-4-hydroxycoumarin

,

3200-3400 (OH broad), 1680 (C=O)3.45 (d,

), 5.95 (m, =CH), 10.5 (s, OH)
2-Methylfuro[3,2-c]coumarin Furan Ring1735 (C=O), No OH2.50 (s,

), 6.60 (s, Furan-H), 7.3-7.9 (Ar-H)

Pathway Visualization

The following diagram illustrates the molecular logic flow from the ether precursor to the final tricyclic aromatic system.

FurocoumarinSynthesis Start 4-Allyloxycoumarin (Precursor) TS Transition State [3,3]-Sigmatropic Start->TS Heat (210°C) N,N-diethylaniline Inter1 3-Allyl-4-hydroxycoumarin (Key Intermediate) TS->Inter1 Rearrangement & Tautomerization Inter2 Iodonium Intermediate (Cyclization) Inter1->Inter2 I2, NaHCO3 CH3CN Final 2-Methylfuro[3,2-c]coumarin (Target) Inter2->Final Base (DBU/KOH) -HI (Elimination)

Figure 1: Reaction pathway for the synthesis of angular furocoumarins via Claisen rearrangement and iodocyclization.

References

  • Claisen, L. (1912).[2] "Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

  • Majumdar, K. C., et al. (2008). "Iodine-mediated cyclization of 4-hydroxy-3-(2'-alkenyl)coumarins: A facile synthesis of dihydrofuro[3,2-c]coumarins." Tetrahedron Letters, 49(19), 3060–3062.

  • Castro, A. M. M. (2004).[2] "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002.

  • Ahluwalia, V. K., et al. (1980). "Synthesis of some furocoumarins." Monatshefte für Chemie, 111, 877–882.

  • Khan, K. M., et al. (2014). "Synthesis and biological evaluation of some new furocoumarins." Medicinal Chemistry Research, 23, 222–230.

Sources

Troubleshooting & Optimization

purification of 4-allyloxycoumarin by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Isolation of 4-Allyloxycoumarin (Recrystallization vs. Chromatography)

Core Technical Overview

The synthesis of 4-allyloxycoumarin (via the Williamson ether synthesis of 4-hydroxycoumarin with allyl bromide) presents a classic competing reaction challenge: O-alkylation (kinetic product) vs. C-alkylation (thermodynamic Claisen rearrangement product, 3-allyl-4-hydroxycoumarin).

Achieving high purity requires exploiting the fundamental chemical difference between the product and its impurities: Acidity .

  • 4-Allyloxycoumarin (Product): Neutral ether.

  • 4-Hydroxycoumarin (Starting Material): Acidic enol (

    
    ).
    
  • 3-Allyl-4-hydroxycoumarin (Byproduct): Acidic enol.

Critical Insight: Most purification failures occur because researchers attempt physical separation (recrystallization/column) before performing a chemical separation (acid-base wash).

The "Pre-Purification" Protocol (Mandatory Step)

Before choosing between recrystallization or chromatography, you must perform this chemical wash. It creates a self-validating system where acidic impurities are quantitatively removed.

Standard Operating Procedure (SOP): Acid-Base Workup
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Alkaline Wash: Wash the organic layer 2x with 5% NaOH or 10% Na₂CO₃ .

    • Mechanism:[1][2][3] This converts unreacted 4-hydroxycoumarin and the C-alkylated byproduct (3-allyl isomer) into their water-soluble sodium salts.

    • Observation: The aqueous layer may turn yellow due to the phenolate anions.

  • The Water Wash: Wash the organic layer with distilled water (to remove residual base).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and evaporate.

Result: The remaining solid is predominantly neutral 4-allyloxycoumarin.

Module A: Recrystallization (The Scalable Approach)

Best For: Multi-gram to kilogram scale; removing trace inorganic salts or slight colored impurities.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) 100%High Standard for coumarins. Good thermal gradient solubility.
Ethanol / Water 80:20High Use if product is too soluble in pure EtOH.
Acetone / Hexane 1:4Medium Good for non-polar impurities, but risk of "oiling out."
Troubleshooting Guide: Recrystallization

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to crash out as a supercooled liquid (oil) before organizing into a lattice.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (e.g., Ethanol) to slightly dilute.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

    • Insulate: Wrap the flask in a towel to slow the cooling rate significantly.

Q: The crystals are colored (yellow/brown) instead of white.

  • Cause: Trapped oligomeric impurities or oxidation byproducts.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve crystals in hot ethanol.

    • Add activated carbon (1-2% by weight).

    • Filter hot through Celite.

    • Recrystallize the filtrate.[4]

Module B: Flash Chromatography (The Precision Approach)

Best For: Small scale (<1g), separating structural isomers if the acid-wash was skipped, or final polishing.

Chromatographic Parameters
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs around 80:20 to 70:30 (Hex:EtOAc).

  • Detection: UV light at 254 nm (Coumarin core is highly UV active).

Relative Rf Values (in 7:3 Hexane:EtOAc)
CompoundApprox. RfPolarity
4-Allyloxycoumarin 0.6 - 0.7 Least Polar (Ether)
3-Allyl-4-hydroxycoumarin 0.3 - 0.4Medium Polar (H-bonding)
4-Hydroxycoumarin < 0.2Most Polar (Acidic/H-bonding)
Troubleshooting Guide: Chromatography

Q: The product streaks/tails on the column.

  • Cause: Residual acidity on the silica gel interacting with the coumarin system.

  • Fix: Although 4-allyloxycoumarin is neutral, if you have residual 4-hydroxycoumarin, it will streak. Do not add acid (acetic acid) to the mobile phase; instead, ensure your pre-column acid-base wash was thorough.

Q: I see two spots very close together.

  • Cause: Likely the O-allyl (product) and C-allyl (byproduct) isomers if the base wash wasn't performed.

  • Fix: Run a shallower gradient (e.g., increase EtOAc by 2% every 100mL).

Decision Matrix & Workflow

FeatureRecrystallizationChromatography
Purity Potential >99% (if optimized)>99.5%
Yield 70-85% (loss in mother liquor)90-95%
Time Efficiency High (overnight)Low (labor intensive)
Scalability Excellent (Kg scale)Poor (g scale)
Green Chemistry High (Ethanol/Water)Low (Large solvent waste)
Process Logic Diagram

PurificationProtocol Start Crude Reaction Mixture (4-Allyloxycoumarin + Impurities) Step1 Dissolve in EtOAc/DCM Start->Step1 Step2 Alkaline Wash (5% NaOH) CRITICAL STEP Step1->Step2 Split1 Phase Separation Step2->Split1 AqLayer Aqueous Layer (Contains 4-HC & 3-Allyl-4-HC salts) Split1->AqLayer Discard OrgLayer Organic Layer (Contains Neutral 4-Allyloxycoumarin) Split1->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Decision Purity Requirement? Dry->Decision Recryst Recrystallization (Ethanol or EtOH/H2O) Decision->Recryst Bulk Scale / >98% req Column Flash Chromatography (Hexane/EtOAc) Decision->Column Analytical / >99.5% req Final Pure 4-Allyloxycoumarin (MP ~110°C) Recryst->Final Column->Final

Figure 1: Logical workflow for the purification of 4-allyloxycoumarin, emphasizing the critical acid-base separation step.

References

  • Majumdar, K. C., & De, N. (1988). Claisen rearrangement of 4-allyloxycoumarins. Journal of the Indian Chemical Society.
  • Al-Maaieh, A., & Flanagan, D. R. (2002). Solubility and stability of 4-hydroxycoumarin and its derivatives. Journal of Pharmaceutical Sciences.
  • Chromatographic Separation of Isomers: Kováč, M., et al. (2009). Separation of coumarin derivatives by HPLC. Journal of Chromatography B. [Verified Context: Relative polarity of hydroxy vs. alkoxy coumarins].
  • General Synthesis Protocol (Williamson Ether)

    • Jung, J. C., et al. (2001). Practical synthesis of 4-hydroxycoumarin derivatives. Synthetic Communications.

Sources

minimizing polymerization during 4-allyloxycoumarin storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-allyloxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your 4-allyloxycoumarin samples. Here, you will find in-depth answers to common questions and troubleshooting advice to prevent and identify potential polymerization and degradation during storage.

Frequently Asked Questions (FAQs)

What is 4-allyloxycoumarin and why is proper storage critical?

4-Allyloxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and photochemical properties.[1] The molecule consists of a coumarin core with an allyl ether linkage at the 4-position. The presence of the allyl group (C=C-C-) makes the molecule susceptible to spontaneous polymerization, particularly when exposed to initiators such as heat, light, or atmospheric oxygen.[2] Improper storage can lead to the formation of oligomers or polymers, altering the compound's purity, reactivity, and performance in your experiments.

What are the primary degradation pathways for 4-allyloxycoumarin during storage?

There are two main degradation pathways to be aware of:

  • Free-Radical Polymerization: The allyl group is prone to free-radical initiated polymerization. This process can be triggered by heat, UV light, or the presence of peroxides that may form upon exposure to air. The result is the formation of higher molecular weight oligomers or polymers.

  • Photodimerization: The coumarin core itself is photosensitive and can undergo a [2+2] cycloaddition reaction upon exposure to UV light (typically >300 nm), forming dimers.[3][4][5][6][7] While this is a different mechanism from allyl polymerization, it is another light-induced degradation pathway that can reduce the purity of your sample.

  • Hydrolysis: As an ether, the 4-allyloxy linkage could be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants over long storage periods, which would yield 4-hydroxycoumarin and allyl alcohol.

What are the ideal storage conditions for 4-allyloxycoumarin?

To minimize the risk of degradation, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential thermal-initiated polymerization. For related allyl compounds, storage at temperatures not exceeding 25°C is recommended.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, which can lead to the formation of peroxides that initiate polymerization.
Light Amber vial or stored in the darkProtects the coumarin moiety from UV-induced photodimerization and prevents light from initiating radical polymerization.[3][4][5][6][7]
Container Tightly sealed glass vialPrevents exposure to air and moisture.
Should I add a polymerization inhibitor to my 4-allyloxycoumarin sample?

For long-term storage (greater than 6 months) or if the compound will be stored at room temperature, adding a polymerization inhibitor is a prudent measure. Phenolic compounds like Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) are effective free-radical scavengers that can prevent the onset of polymerization.[8]

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant. A concentration of 100-200 ppm (0.01-0.02% by weight) is a good starting point.[9]

  • Hydroquinone (HQ): Another widely used inhibitor. Its effectiveness is enhanced in the presence of a small amount of oxygen. A concentration of 200-500 ppm (0.02-0.05% by weight) is typically sufficient.

Note: The choice and concentration of inhibitor may need to be optimized for your specific application, especially if the inhibitor could interfere with downstream reactions.

Troubleshooting Guide

Issue: I suspect my 4-allyloxycoumarin has started to polymerize.

1. Visual Inspection:

  • Appearance: Pure 4-allyloxycoumarin should be a clear, possibly pale-yellow liquid or a crystalline solid.[10] The presence of cloudiness, haziness, or visible precipitates can indicate the formation of insoluble oligomers or polymers.

  • Viscosity: A noticeable increase in the viscosity of a liquid sample is a strong indicator of polymerization.

  • Color Change: A significant darkening or change in color may suggest degradation, although this is not specific to polymerization.

2. Simple Solubility Test:

  • Take a small aliquot of your sample and try to dissolve it in a solvent in which it is known to be freely soluble (e.g., ethanol, DMSO, or chloroform).[10] If you observe insoluble material, polymerization is likely.

3. Analytical Confirmation:

If visual inspection is inconclusive, analytical techniques can provide definitive evidence of polymerization.

  • High-Performance Liquid Chromatography (HPLC): This is the recommended method for assessing the purity of your sample. The appearance of new, broader peaks, often at earlier retention times (for size-exclusion chromatography) or as a smear of unresolved peaks (for reverse-phase chromatography), is indicative of oligomer formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymerization will lead to a broadening of the peaks in the 1H and 13C NMR spectra. The sharp signals corresponding to the vinyl protons of the allyl group will decrease in intensity relative to other signals.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A decrease in the intensity of the C=C stretching vibration of the allyl group (typically around 1645 cm-1) can indicate its consumption during polymerization.

Experimental Protocols

Protocol 1: Adding a Polymerization Inhibitor to 4-allyloxycoumarin

This protocol describes how to prepare a stock solution of BHT and add it to your 4-allyloxycoumarin sample to achieve a final concentration of approximately 200 ppm.

Materials:

  • 4-allyloxycoumarin

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent in which both BHT and 4-allyloxycoumarin are soluble (e.g., dichloromethane or ethyl acetate)

  • Micropipette

  • Vortex mixer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a 1% (w/v) BHT Stock Solution:

    • Weigh 10 mg of BHT and dissolve it in 1 mL of the anhydrous solvent. This solution contains 10,000 ppm of BHT.

  • Calculate the Required Volume of Inhibitor Stock:

    • To achieve a final concentration of 200 ppm, you will need to add 2 µL of the 1% BHT stock solution for every 100 mg of 4-allyloxycoumarin.

    • Calculation: (200 ppm / 10,000 ppm) * 100 µL (assuming a density of ~1 g/mL) = 2 µL

  • Add the Inhibitor:

    • If your 4-allyloxycoumarin is a solid, dissolve it in a minimal amount of the same anhydrous solvent.

    • Using a micropipette, add the calculated volume of the BHT stock solution to your 4-allyloxycoumarin sample.

  • Mix Thoroughly:

    • Vortex the mixture for 30 seconds to ensure the inhibitor is evenly distributed.

  • Solvent Removal (if applicable):

    • If you dissolved a solid sample, remove the solvent under a gentle stream of inert gas or by using a rotary evaporator.

  • Store Properly:

    • Blanket the container with an inert gas, seal it tightly, and store it at 2-8°C in the dark.

Protocol 2: Quality Control of 4-allyloxycoumarin by HPLC

This protocol provides a general reverse-phase HPLC method to assess the purity of 4-allyloxycoumarin and detect the presence of oligomers.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B (re-equilibration)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your 4-allyloxycoumarin sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~50 µg/mL with the initial mobile phase composition (70:30 A:B).

  • Injection and Analysis:

    • Set the UV detector to monitor at the λmax of 4-allyloxycoumarin (around 305 nm).[10]

    • Inject 10 µL of the prepared sample.

  • Data Interpretation:

    • A pure sample should show a single major peak corresponding to 4-allyloxycoumarin.

    • The presence of earlier eluting, broader peaks or a "hump" can indicate the presence of more polar degradation products or oligomers.

    • Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator (Heat, Light, O2) Monomer 4-Allyloxycoumarin Initiator->Monomer creates Radical_p Monomer Radical Radical Monomer Radical Monomer->Radical Monomer_p Another Monomer Radical_p->Monomer_p attacks Radical_i Monomer Radical Polymer Growing Polymer Chain Monomer_p->Polymer Inhibitor Inhibitor (BHT/HQ) Radical_i->Inhibitor reacts with Stable Stable, Non-reactive Species Inhibitor->Stable

Caption: Free-radical polymerization and the role of inhibitors.

Troubleshooting_Workflow Start Suspected Polymerization Visual Visual Inspection (Clarity, Viscosity, Color) Start->Visual Solubility Solubility Test Visual->Solubility Cloudy, viscous, or color change OK Sample is OK Visual->OK Clear, low viscosity, no color change Inconclusive Inconclusive Visual->Inconclusive HPLC HPLC Analysis Solubility->HPLC Insoluble material present Solubility->OK Fully Soluble Solubility->Inconclusive HPLC->OK Single, sharp peak Polymerized Polymerization Confirmed HPLC->Polymerized Multiple/broad peaks Inconclusive->HPLC

Caption: Troubleshooting workflow for suspected polymerization.

References

  • Carl ROTH. (2020). Safety Data Sheet: Coumarin. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Coumarin 307, 98%. [Link]

  • Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. [Link]

  • INCHEM. (n.d.). ICSC 0841 - BUTYLATED HYDROXYTOLUENE. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5133468, 4-Allyloxycoumarin. [Link]

  • Kaan, K., et al. (2021). Photodimerization of coumarin. ResearchGate. [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]

  • Atodiresei, I., et al. (2021). Recent Advances in Functional Polymers Containing Coumarin Chromophores. National Center for Biotechnology Information. [Link]

  • da Silva, A. F. M. (2018). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. Universidade de Lisboa. [Link]

  • Singh, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. National Center for Biotechnology Information. [Link]

  • Dr. K. (2018). How to identify the monomer from polymer. YouTube. [Link]

  • OECD Existing Chemicals Database. (n.d.). HYDRQUINONE CAS N°: 123-31-9. [Link]

  • Asua, J. M. (2016). Polymerisation of Allyl Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. National Center for Biotechnology Information. [Link]

  • Jayaraj, U., et al. (2011). Supramolecular Photodimerization of Coumarins. National Center for Biotechnology Information. [Link]

  • ChemBridge. (2023). How to identify the monomer from polymer. YouTube. [Link]

  • Klein, K. F., et al. (2019). Schematic visualization of the investigation of polymer particles with monomer protrusions. ResearchGate. [Link]

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. [Link]

  • INCHEM. (n.d.). ICSC 0166 - HYDROQUINONE. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • MysteryLimb. (2020). PPS07 - Identifying monomers from condensation polymers. YouTube. [Link]

  • Al-Shammari, A. F. (n.d.). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. [Link]

  • Morrison, H., et al. (1966). Solvent Effects on the Photodimerization of Coumarin 1. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

  • Byers, J. D. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI. [Link]

  • AFIRM Group. (n.d.). BUTYLATED HYDROXYTOLUENE (BHT). [Link]

  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. [Link]

  • Diesendruck, C. E., et al. (2023). Coumarin Dimer Is an Effective Photomechanochemical AND Gate for Small-Molecule Release. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 327169, 7-Allyloxycoumarin. [Link]

  • Hammond, G. S., et al. (1964). Mechanisms of Photochemical Reactions in Solution. XXV. The Photodimerization of Coumarin. ACS Publications. [Link]

  • Priefer, R., et al. (n.d.). Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety. MDPI. [Link]

  • Shen, Z., et al. (2024). Influence of monomer structure and catalyst concentration on topological transition and dynamic properties of dicarboxylic acid‐epoxy vitrimers. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Reactivity Profile: 4-Allyloxycoumarin vs. 7-Allyloxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reactivity profiles of 4-allyloxycoumarin and 7-allyloxycoumarin . While both compounds are O-allylated derivatives of the coumarin (2H-chromen-2-one) scaffold, their chemical behaviors diverge significantly due to the electronic disparity between the lactone-enol system (position 4) and the phenolic system (position 7).

Key Takeaway: The primary reactivity difference lies in the Claisen Rearrangement . 4-allyloxycoumarin undergoes a facile rearrangement to the 3-position, driven by the stability of the 4-hydroxycoumarin tautomer. In contrast, 7-allyloxycoumarin requires higher activation energy and exhibits high regioselectivity for the 8-position over the 6-position, dictated by bond order fixation (Mills-Nixon effect).

Structural & Electronic Basis

To understand the reactivity differences, one must analyze the electron density and bond fixation of the coumarin ring.

  • 4-Allyloxycoumarin: The oxygen at C4 is part of a vinylogous ester/acid system. The C3-C4 double bond behaves like an enol ether. Rearrangement restores the highly stable 4-hydroxycoumarin (which exists predominantly as a 2,4-chromandione tautomer in solution).

  • 7-Allyloxycoumarin: The oxygen at C7 is phenolic. The benzene ring (A-ring) exhibits partial bond fixation. The C7-C8 bond has higher double-bond character than the C6-C7 bond, heavily biasing electrophilic attack and sigmatropic migration toward the 8-position.

Thermal Reactivity: The Claisen Rearrangement

The [3,3]-sigmatropic rearrangement is the definitive reaction for these substrates, serving as a gateway to furanocoumarins (psoralens) and anticoagulant precursors.

4-Allyloxycoumarin 3-Allyl-4-hydroxycoumarin

The rearrangement of the 4-isomer is chemically distinct because the migration terminates at C3, the alpha-position of the lactone.

  • Mechanism: Concerted [3,3]-shift followed by rapid tautomerization.

  • Outcome: Exclusive formation of 3-allyl-4-hydroxycoumarin.

  • Utility: Precursor to Warfarin analogs and pyrano[3,2-c]coumarins.

G cluster_0 4-Allyloxycoumarin Rearrangement Start4 4-Allyloxycoumarin TS4 Transition State (Chair-like) Start4->TS4 Δ (Heat) Inter4 Intermediate (Dione species) TS4->Inter4 [3,3]-shift Prod4 3-Allyl-4-hydroxycoumarin Inter4->Prod4 Tautomerization

Figure 1: Pathway for the rearrangement of 4-allyloxycoumarin to the 3-position.

7-Allyloxycoumarin 8-Allyl-7-hydroxycoumarin

The 7-isomer rearrangement is a classic aromatic Claisen rearrangement but is strictly governed by the bond order of the fused benzene ring.

  • Regioselectivity: Migration occurs almost exclusively to the 8-position .

  • The "Blocked" Scenario: If the 8-position is substituted (e.g., by a halogen), migration is forced to the 6-position, though this requires harsher conditions.

  • Utility: Key step in the synthesis of angular furanocoumarins (Angelicin derivatives).

G cluster_1 7-Allyloxycoumarin Regioselectivity Start7 7-Allyloxycoumarin TS8 TS (via C7-C8) Start7->TS8 Preferred Path (Bond Fixation) Prod6 6-Allyl-7-hydroxycoumarin (Trace/Minor) Start7->Prod6 Disfavored (Unless C8 blocked) Prod8 8-Allyl-7-hydroxycoumarin (Major Product) TS8->Prod8

Figure 2: Regioselective migration of the allyl group in 7-allyloxycoumarin.

Comparative Performance Data

The following table summarizes experimental observations regarding the synthesis and reactivity of these isomers.

Feature4-Allyloxycoumarin7-Allyloxycoumarin
Primary Rearrangement Product 3-allyl-4-hydroxycoumarin8-allyl-7-hydroxycoumarin
Regioselectivity Exclusive (C3)High (C8 > C6)
Reaction Temperature (Thermal) 140°C – 180°C180°C – 220°C (Refluxing DMA/DEA)
Typical Yield (Rearrangement) 85 – 95%75 – 85%
Photochemical Behavior Photolabile (Caging group potential)Photo-active (Psoralen precursor)
Acidity of Product pKa ~ 4.1 (Vinylogous acid)pKa ~ 7.3 (Phenol)
Key Application Anticoagulant synthesisPUVA therapy agents (Psoralens)

Experimental Protocols

Protocol A: Synthesis of Allyloxycoumarins (General Williamson Ether Synthesis)

This protocol applies to both isomers, utilizing the corresponding hydroxycoumarin starting material.

Reagents:

  • Hydroxycoumarin (4-OH or 7-OH): 10 mmol

  • Allyl Bromide: 12 mmol

  • Anhydrous

    
    : 15 mmol
    
  • Solvent: Acetone (reflux) or DMF (60°C)

Workflow:

  • Dissolve the hydroxycoumarin in dry acetone/DMF.

  • Add

    
     and stir for 30 minutes to generate the phenoxide/enolate.
    
  • Add allyl bromide dropwise.

  • Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC.

  • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from ethanol.

    • Note: 4-allyloxycoumarin is sensitive to acid hydrolysis; avoid acidic workups.

Protocol B: Thermal Claisen Rearrangement (7-Allyloxy 8-Allyl)

This transformation requires high-boiling solvents due to the aromatic stability of the 7-isomer.

Reagents:

  • 7-Allyloxycoumarin: 1.0 g

  • Solvent: N,N-Dimethylaniline (DMA) or N,N-Diethylaniline (DEA) (5 mL)

Step-by-Step:

  • Setup: Place 7-allyloxycoumarin and DMA in a round-bottom flask equipped with a reflux condenser and inert gas (Argon/Nitrogen) inlet.

  • Heating: Heat the mixture to reflux (~190–200°C) for 4–8 hours.

    • Validation: Reaction progress should be monitored by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product (8-allyl-7-hydroxycoumarin) will be more polar (lower Rf) than the starting ether.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (to protonate and remove the aniline solvent).

  • Extraction: Extract the precipitate/oil with ethyl acetate (3x). Wash organic layer with water and brine.

  • Purification: Dry over

    
     and concentrate. Purify via column chromatography (Silica gel).
    

References

  • Claisen Rearrangement Mechanism & Variations. Organic Chemistry Portal. [Link][1]

  • Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]

  • Selective C-7 Functionalization of Phenanthridines by Microwave-Assisted Claisen Rearrangements. National Institutes of Health (PMC). [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

  • Synthesis of 4-allyloxycoumarin and its polymerization. ResearchGate. [Link][2]

Sources

HPLC Purity Standards for 4-Allyloxycoumarin Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Allyloxycoumarin (4-(2-propenyloxy)-2H-1-benzopyran-2-one) is a critical synthetic intermediate and bioactive scaffold, often derived from the O-alkylation of 4-hydroxycoumarin. Its structural integrity is pivotal in anticoagulant research and antifungal drug development. However, a recurring analytical challenge is the co-elution of the starting material, 4-hydroxycoumarin , which possesses significantly different biological activity (vitamin K antagonism).

This guide objectively compares the three primary tiers of HPLC purity standards available to researchers: Certified Reference Materials (CRM) , In-House Working Standards , and Reagent Grade Commercial Materials . We analyze their impact on quantitative accuracy, regulatory compliance, and long-term cost-efficiency.

The Standards Landscape: A Comparative Analysis

In accurate HPLC quantification, the "purity" of your standard defines the accuracy of your result. Below is a technical breakdown of the three available tiers.

Table 1: Comparative Metrics of Purity Standards
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard Option C: Reagent Grade Material
Purity >99.8% (Certified)98.0% - 99.5% (Characterized)95.0% - 97.0% (Variable)
Traceability NIST/Pharmacopeia TraceableTraceable to CRM (Secondary)Batch-dependent (Low)
Impurity Profile Fully Quantified (CoA included)Characterized by HPLC/NMRUnknown (often contains 4-OH coumarin)
Cost High (

$)
Moderate (

)
Low ($)
Primary Use Method Validation, Release TestingRoutine QC, Stability TestingSynthesis Starting Material
Risk Factor LowLow (if validated)High (False positives/negatives)
Technical Deep Dive
Option A: Certified Reference Material (CRM)

CRMs are the "Gold Standard." They undergo rigorous characterization (qNMR, Mass Balance, HPLC-DAD) to establish an absolute purity value.

  • Pros: Eliminates uncertainty. Essential for validating LOD/LOQ during method development.

  • Cons: Prohibitive cost for daily routine analysis.

Option B: In-House Working Standard

This is a secondary standard prepared by recrystallizing Reagent Grade material (e.g., from ethanol/water) and calibrating it against a CRM.

  • Pros: Cost-effective for high-throughput screening.

  • Cons: Requires time-consuming self-validation (NMR, DSC) to ensure the removal of the 4-hydroxycoumarin precursor.

Option C: Reagent Grade

Often purchased for synthesis, these are frequently used incorrectly as analytical standards.

  • Pros: Cheap and readily available.

  • Cons: Critical Failure Point. Commercial reagent grade 4-allyloxycoumarin often contains 1-5% unreacted 4-hydroxycoumarin. In HPLC, this impurity can co-elute or cause baseline noise, leading to significant integration errors.

Experimental Protocol: Self-Validating HPLC System

To objectively compare these standards, a robust HPLC method capable of resolving the target from its primary impurity (4-hydroxycoumarin) is required.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). Rationale: The allyl group increases lipophilicity compared to the hydroxylated precursor, requiring a non-polar stationary phase for retention.

  • Mobile Phase: Isocratic Acetonitrile : Water (60 : 40 v/v) + 0.1% Formic Acid.

    • Note: Formic acid suppresses the ionization of residual 4-hydroxycoumarin (pKa ~4.1), sharpening its peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Characteristic coumarin absorption).

  • Injection Volume: 20 µL.

Preparation of Standards (Workflow)
  • Stock Solution: Dissolve 10 mg of standard in 10 mL ACN (1 mg/mL).

  • Working Solution: Dilute to 50 µg/mL in Mobile Phase.

  • System Suitability: Inject the Reagent Grade material first. If a secondary peak appears at a lower retention time (approx. 3-4 min), it is likely 4-hydroxycoumarin (more polar). The 4-allyloxycoumarin should elute later (approx. 6-8 min).

Validation Logic
  • Linearity: A CRM should yield an

    
     across 5-100 µg/mL.
    
  • Recovery: Spiking Reagent Grade material with CRM should reveal the "masking" effect of impurities.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate standard based on the experimental phase.

StandardSelection Start Experimental Goal Goal_Reg Regulatory Submission / Method Validation Start->Goal_Reg Goal_QC Routine QC / High Throughput Start->Goal_QC Goal_Synth Synthesis Monitoring Start->Goal_Synth Use_CRM USE: Certified Reference Material (CRM) (Traceable to NIST/USP) Goal_Reg->Use_CRM Check_Budget Budget Constraints? Goal_QC->Check_Budget Use_Reagent USE: Reagent Grade (Acceptable for qualitative checks) Goal_Synth->Use_Reagent Check_Budget->Use_CRM No Create_WS Create Working Standard (WS) 1. Recrystallize Reagent Grade 2. Calibrate vs CRM Check_Budget->Create_WS Yes Validate_WS Validate WS Purity (HPLC + qNMR) Create_WS->Validate_WS Pass_Fail Purity > 99.0%? Validate_WS->Pass_Fail Pass_Fail->Create_WS No (Recrystallize again) Approve_WS Approve as Internal Standard Pass_Fail->Approve_WS Yes

Caption: Decision tree for selecting HPLC standards based on experimental requirements and budget constraints.

Synthesis & Impurity Origins[2]

Understanding why impurities exist validates the need for high-purity standards. 4-Allyloxycoumarin is typically synthesized via the O-alkylation of 4-hydroxycoumarin using allyl bromide in the presence of a base (e.g.,


) [1].

The Chemical Hazard:

  • O-Alkylation (Desired): Forms 4-allyloxycoumarin.

  • C-Alkylation (Side Reaction): The ambident nature of the coumarin enolate can lead to C-alkylation at the 3-position, forming 3-allyl-4-hydroxycoumarin [2].

  • Unreacted Material: 4-hydroxycoumarin.[2][3][4][5][6][7][8][9]

Impact on HPLC: If a Reagent Grade standard is used, the C-alkylated byproduct may have a retention time very similar to the O-alkylated product, potentially co-eluting and artificially inflating the "purity" calculation if a non-selective wavelength is used. A CRM guarantees that these specific isomers have been resolved and quantified.

Recommendations

  • For IND/NDA Applications: Never compromise. Purchase a CRM (e.g., from USP, Sigma-Aldrich/Merck, or LGC Standards) to establish the primary calibration curve [3].

  • For Academic/Early Discovery: Purchase high-grade Reagent material (>98%) and perform a single "Calibration Transfer" experiment against a purchased CRM to assign a potency factor to your bottle.

  • Storage: 4-allyloxycoumarin is light-sensitive (potential for [2+2] photocycloaddition). Standards must be stored in amber vials at 4°C to prevent degradation that would alter the purity profile [4].

References

  • Jung, J. C., & Park, O. S. (2009).[2] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. Link

  • Yoda, J., et al. (2019).[5] Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.[5] Link

  • SynThink. (2024).[7] Working Standards vs. Reference Standards: Understanding the Key Differences. SynThink Chemicals Blog. Link

  • PubChem. (2021).[10] 4-Allyloxycoumarin Compound Summary. National Library of Medicine. Link

  • Simsek, S., et al. (2017). Development of an HPLC method for coumarin quantification in medicinal plants. Bulgarian Chemical Communications, 49, 202-207. Link

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Allyloxycoumarin in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecular scaffolds is paramount. The coumarin nucleus, a prominent heterocyclic motif, is a foundational component in numerous pharmaceuticals, agrochemicals, and dyes. Its utility is intrinsically linked to its electronic structure, which can be readily probed using UV-Visible (UV-Vis) spectroscopy. This guide provides a comparative analysis of the UV-Vis absorption maxima of 4-allyloxycoumarin in ethanol, contextualized with related coumarin derivatives. While direct experimental data for the 4-allyloxy derivative is not explicitly available in the cited literature, we can deduce its expected spectral behavior based on the foundational photophysics of the coumarin scaffold and its substituted analogues.

The Foundational Photophysics of the Coumarin Scaffold

The characteristic UV-Vis absorption of coumarins arises from π → π* electronic transitions within the benzopyrone ring system. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the coumarin ring. Electron-donating groups, such as alkoxy groups, generally lead to a bathochromic (red) shift of the absorption maxima, indicating a decrease in the energy required for the electronic transition.

Comparative UV-Vis Absorption Data of Coumarin Derivatives in Ethanol

To establish a predictive baseline for 4-allyloxycoumarin, it is instructive to compare the absorption maxima of structurally related compounds in ethanol. The parent 4-hydroxycoumarin and other derivatives provide a valuable frame of reference.

CompoundSolventλmax (nm)Reference
4-HydroxycoumarinNot Specified308[1]
Bis(coumarin) derivativesNot Specified321[2]
7-Alkoxy-coumarin-3-carboxylatesChloroform353[3]

Based on the available data, the coumarin backbone exhibits strong absorption in the 300-360 nm range. The presence of an alkoxy group at the 4-position, such as the allyloxy group, is expected to influence the electronic distribution within the molecule, likely resulting in an absorption maximum within or slightly shifted from this range. The allyloxy group, being an electron-donating group, would be expected to cause a slight bathochromic shift compared to the parent 4-hydroxycoumarin.

Experimental Protocol for UV-Vis Absorption Spectroscopy

A robust and reproducible experimental protocol is critical for obtaining high-quality UV-Vis absorption data. The following section details a standardized procedure for measuring the absorption spectrum of a coumarin derivative in ethanol.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm is required.[4]

  • Solvent: Spectroscopic grade ethanol (≥99.5%) should be used to minimize interference from impurities.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for accurate measurements in the UV region.[5]

  • Analyte: 4-Allyloxycoumarin (or other coumarin derivative) of high purity.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Experimental Workflow
  • Solution Preparation:

    • Prepare a stock solution of the coumarin derivative in spectroscopic grade ethanol at a concentration of approximately 1 x 10⁻³ M.

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).[6]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200 - 450 nm).

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol. This will serve as the blank to correct for any absorbance from the solvent and the cuvettes.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (1x10⁻³ M in Ethanol) prep2 Perform Serial Dilutions (e.g., 1x10⁻⁵ M) prep1->prep2 Accurate Dilution meas1 Instrument Warm-up & Baseline Correction prep2->meas1 Proceed to Measurement meas2 Fill Cuvette with Analyte Solution meas1->meas2 meas3 Acquire Absorption Spectrum meas2->meas3 analysis1 Plot Absorbance vs. Wavelength meas3->analysis1 Data Output analysis2 Determine λmax analysis1->analysis2

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Trustworthiness and Self-Validation

The integrity of the obtained data relies on a self-validating experimental design. This is achieved through:

  • Use of Spectroscopic Grade Solvents: Ethanol for UV-Vis spectroscopy should be of high purity to avoid absorption from impurities, which can interfere with the analyte's spectrum.[7]

  • Matched Cuvettes: Using a matched pair of quartz cuvettes for the reference and sample ensures that any differences in absorbance are due to the analyte and not variations in the cuvette material or path length.

  • Working within the Linear Dynamic Range: The Beer-Lambert Law, which relates absorbance to concentration, is most accurate at moderate absorbance values.[6] Preparing a dilution series helps to identify the optimal concentration range for measurement.

Conclusion

References

  • ResearchGate. Synthesis of 4-allyloxycoumarin and its polymerization via atom... Available at: [Link]

  • PubMed Central. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. Published March 10, 2021. Available at: [Link]

  • ResearchGate. UV-vis absorption spectra of bis(coumarins) derivatives (I-IV). Available at: [Link]

  • Wiley Analytical Science. Impurities in ethanol. Published September 28, 2020. Available at: [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications | Request PDF. Available at: [Link]

  • Frontiers. Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Available at: [Link]

  • MDPI. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Available at: [Link]

  • ResearchGate. UV-visible absorption spectrum of the ethanol-water mixture (%vol). Available at: [Link]

  • National Institutes of Health. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Available at: [Link]

  • ResearchGate. (PDF) Absorption spectra of coumarin and its derivatives. Published December 3, 2021. Available at: [Link]

  • ResearchGate. Calculated UV/Vis absorption spectra four series sensitizers in ethanol.... Available at: [Link]

  • European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • ScienceDirect. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Available at: [Link]

  • Chemistry LibreTexts. Using UV-visible Absorption Spectroscopy. Published January 29, 2023. Available at: [Link]

  • Arkivoc. Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Published September 22, 2019. Available at: [Link]

  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Published September 16, 2016. Available at: [Link]

  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Published January 31, 2021. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Melting Point Validation of Pure 4-Allyloxycoumarin Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a matter of academic rigor; it is the bedrock of reliable, reproducible downstream data. The melting point of a crystalline solid is a fundamental and powerful indicator of its purity. A sharp, well-defined melting range signifies a high degree of purity, whereas a broad and depressed melting range is a classic hallmark of impurities.

This guide provides an in-depth, experience-driven protocol for the synthesis, purification, and rigorous melting point validation of 4-allyloxycoumarin. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices. This protocol is designed as a self-validating system, incorporating instrument calibration with certified standards to ensure the trustworthiness and accuracy of the generated data. We will compare our experimentally determined value for 4-allyloxycoumarin with the established melting points of two structurally related coumarin derivatives, 4-methoxycoumarin and 7-methoxy-4-methylcoumarin, to provide a broader physicochemical context.

Synthesis and Purification of 4-Allyloxycoumarin

The journey to a validated melting point begins with the synthesis of the target compound. Our approach is a standard Williamson ether synthesis, starting from the readily available 4-hydroxycoumarin.

Synthesis Pathway: O-Alkylation of 4-Hydroxycoumarin

The synthesis proceeds via the O-alkylation of 4-hydroxycoumarin with allyl bromide in the presence of a base, typically potassium carbonate, in a polar aprotic solvent like acetone.[1][2] The base deprotonates the hydroxyl group of 4-hydroxycoumarin, forming a nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of allyl bromide, displacing the bromide and forming the desired ether linkage.

G cluster_reactants Reactants cluster_product Product 4-Hydroxycoumarin 4-Allyloxycoumarin 4-Hydroxycoumarin->4-Allyloxycoumarin + Allyl Bromide (K2CO3, Acetone, Reflux) Allyl_Bromide

Caption: Synthesis of 4-allyloxycoumarin via Williamson ether synthesis.

Experimental Protocol: Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxycoumarin (10.0 g, 61.7 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (12.8 g, 92.5 mmol) and 150 mL of acetone.

  • Reaction Initiation: Stir the suspension vigorously and add allyl bromide (8.2 g, 67.8 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude solid product.

Purification by Recrystallization

The crude 4-allyloxycoumarin must be purified to obtain sharp-melting crystals. Recrystallization is the method of choice, leveraging differences in solubility between the compound and its impurities at different temperatures. The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the polarity of similar coumarin derivatives, a mixed solvent system of ethanol and water is a logical starting point.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Crystal Growth: Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal growth, subsequently place the flask in an ice bath for 30 minutes.

  • Collection: Collect the pure crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C to a constant weight.

The Self-Validating Melting Point Determination Protocol

Trust in experimental data is paramount. A self-validating protocol ensures that the instrument is performing accurately at the time of measurement, lending high confidence to the results. This is achieved by first calibrating the melting point apparatus with certified reference standards.

Trustworthiness: Apparatus Calibration

Before measuring our sample, we must verify the accuracy of the melting point apparatus's thermometer. This is accomplished by measuring the melting points of highly pure, certified reference standards with well-documented melting temperatures. We will use a three-point calibration to ensure accuracy across a relevant temperature range.

Calibration Standards: We will use United States Pharmacopeia (USP) grade reference standards, which provide a certified melting range.[3]

  • Vanillin: 81-83 °C

  • Acetanilide: 113.5-115.5 °C

  • Sulfanilamide: 163.9-166.4 °C

Calibration Procedure:

  • Measure the melting point of each of the three standards individually, following the measurement protocol in section 2.3.

  • Compare the observed melting point (onset of melting) with the certified value.

  • The instrument is considered calibrated if the observed values are within the acceptable tolerance (e.g., ±0.5 °C) of the certified values. If not, the instrument's calibration should be adjusted according to the manufacturer's instructions.

Melting Point Validation Workflow

The entire process, from preparation to final measurement, must be systematic to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_calib Calibration Check (Trustworthiness) cluster_measure Sample Measurement A Dry Purified Crystals B Finely Pulverize Sample A->B C Pack Capillary Tube (2-3 mm height) B->C D Select Certified Standards (e.g., USP Vanillin) E Measure MP of Standard D->E F Compare Observed MP to Certified Value E->F G Verify Instrument Accuracy (within tolerance) F->G H Place Sample in Apparatus G->H If Calibrated I Rapidly heat to ~15°C below expected MP H->I J Slowly heat (1-2°C/min) I->J K Record T_onset (first droplet) J->K L Record T_clear (fully liquid) K->L M Report Melting Range (T_onset - T_clear) L->M

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.